Tridesmethylvenlafaxine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[2-amino-1-(1-hydroxycyclohexyl)ethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c15-10-13(11-4-6-12(16)7-5-11)14(17)8-2-1-3-9-14/h4-7,13,16-17H,1-3,8-10,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCUWXACHAFFSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(CN)C2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201344201 | |
| Record name | N,N,O-Tridesmethylvenlafaxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201344201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149289-29-2 | |
| Record name | Tridesmethylvenlafaxine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149289292 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N,O-Tridesmethylvenlafaxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201344201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[2-(Amino)-1-(4-hydroxyphenyl)ehtyl]cyclohexanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIDESMETHYLVENLAFAXINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L00G2AX0BL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N,N,O-Tridesmethylvenlafaxine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0061345 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to Tridesmethylvenlafaxine: Chemical Structure, Properties, and Metabolic Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tridesmethylvenlafaxine, a tertiary metabolite of the widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) venlafaxine, represents a key molecule in understanding the complete metabolic fate of its parent compound. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known metabolic pathways leading to the formation of this compound. While extensive research has focused on venlafaxine and its primary active metabolite, desvenlafaxine, this document consolidates the available technical information on this compound to support further investigation into its potential pharmacological activity and role in drug metabolism studies.
Chemical Structure and Identification
This compound, also known as N,N,O-Tridesmethylvenlafaxine, is the result of the complete demethylation of venlafaxine at both nitrogen and oxygen positions.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | 4-[2-amino-1-(1-hydroxycyclohexyl)ethyl]phenol |
| Molecular Formula | C₁₄H₂₁NO₂ |
| CAS Number | 149289-29-2 |
| SMILES String | C1CCC(CC1)(C(CN)C2=CC=C(C=C2)O)O |
| Molecular Weight | 235.32 g/mol |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of its key computed properties is provided below.
Table 2: Computed Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 235.32 g/mol |
| XLogP3 | 1.3 |
| Hydrogen Bond Donor Count | 4 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 4 |
| Exact Mass | 235.157229 g/mol |
| Topological Polar Surface Area | 66.8 Ų |
| Heavy Atom Count | 17 |
Metabolic Pathway of Venlafaxine to this compound
This compound is a terminal metabolite in the complex metabolic cascade of venlafaxine. The formation of this metabolite involves sequential demethylation steps primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.
The metabolic pathway begins with the O-demethylation of venlafaxine to its major active metabolite, O-desmethylvenlafaxine (ODV or desvenlafaxine), a reaction predominantly catalyzed by the CYP2D6 isoenzyme.[1] Concurrently, N-demethylation of venlafaxine, a minor pathway, is carried out by CYP3A4 and CYP2C19, leading to N-desmethylvenlafaxine (NDV).[2]
Further metabolism of these primary metabolites leads to the formation of N,O-didesmethylvenlafaxine (NODV) from either ODV or NDV, involving CYP2C19, CYP2D6, and/or CYP3A4.[2] Finally, NODV can undergo further metabolism to form N,N,O-tridesmethylvenlafaxine.[2]
References
Tridesmethylvenlafaxine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Substance Data
| Parameter | Value | Reference |
| CAS Number | 149289-29-2 | [1][2] |
| Molecular Formula | C₁₄H₂₁NO₂ | [2] |
| Molecular Weight | 235.32 g/mol | [2] |
| IUPAC Name | 4-[2-amino-1-(1-hydroxycyclohexyl)ethyl]phenol | [2] |
| Synonyms | N,N,O-Tridesmethylvenlafaxine, Didesmethyl desvenlafaxine, O-Desmethyl-N,N-didesmethylvenlafaxine | [1] |
Venlafaxine Metabolism and the Role of Tridesmethylvenlafaxine
Venlafaxine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes. The major metabolic pathway is O-demethylation by CYP2D6 to form the active metabolite O-desmethylvenlafaxine (ODV).[3] Minor pathways include N-demethylation by CYP3A4 and CYP2C19 to N-desmethylvenlafaxine (NDV).[3] Further metabolism of these metabolites leads to the formation of N,O-didesmethylvenlafaxine (NODV). This compound is formed through the subsequent metabolism of NODV.[3]
Experimental Protocols
Synthesis of this compound
A patented method describes the synthesis of this compound through the demethylation of didesmethylvenlafaxine.[4] The process involves heating a mixture of didesmethylvenlafaxine with a sulfide-containing demethylating agent in a suitable solvent.[4]
Materials:
-
Didesmethylvenlafaxine
-
Sulfide-containing demethylating agent (e.g., sodium dodecanethiolate)
-
Solvent (e.g., N-methyl-2-pyrrolidone)
-
Base (e.g., potassium carbonate)
Procedure:
-
Combine didesmethylvenlafaxine, the demethylating agent, and the solvent in a reaction vessel.
-
Add a base to the mixture.
-
Heat the reaction mixture to an elevated temperature (e.g., 210°C) for a sufficient period to allow for demethylation.
-
Monitor the reaction progress using a suitable analytical technique (e.g., HPLC).
-
Upon completion, cool the reaction mixture and recover the this compound product.
Analytical Quantification in Human Plasma
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous quantification of venlafaxine and its metabolites, including a compound identified as N,N-didesmethylvenlafaxine (NNDDV), which corresponds to this compound, in human plasma.[5][6]
Sample Preparation: Protein Precipitation
-
Spike K2EDTA plasma samples with known concentrations of venlafaxine, its metabolites, and internal standards.
-
Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
LC-MS/MS Analysis:
-
Chromatographic Separation: Utilize a suitable C18 or phenyl analytical column with a gradient elution program.
-
Mobile Phase: A typical mobile phase consists of an aqueous component with a modifier (e.g., 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Employ a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to detect and quantify the specific parent-to-product ion transitions for each analyte and internal standard.
Pharmacological Considerations
While the primary pharmacological activity of venlafaxine is attributed to the parent drug and its major active metabolite, ODV, which act as serotonin-norepinephrine reuptake inhibitors (SNRIs), the specific pharmacological profile of this compound is not as well-characterized in publicly available literature.[3] As a downstream metabolite, its contribution to the overall therapeutic effect or side-effect profile of venlafaxine is an area for further research. The development of sensitive analytical methods allows for the quantification of this and other minor metabolites, which is crucial for a more complete understanding of venlafaxine's pharmacology and toxicology.[5][6]
References
- 1. GSRS [precision.fda.gov]
- 2. This compound | C14H21NO2 | CID 9859500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. US20070185354A1 - Processes for preparing venlafaxine and venlafaxine hydrochloride of form I - Google Patents [patents.google.com]
- 5. ovid.com [ovid.com]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
The Metabolic Journey of Venlafaxine: A Technical Guide to the Formation of Tridesmethylvenlafaxine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delineates the metabolic pathway of the antidepressant venlafaxine, with a core focus on the formation of its terminal metabolite, tridesmethylvenlafaxine. This document provides a comprehensive overview of the enzymatic processes, intermediate metabolites, and relevant quantitative data, supplemented with detailed experimental methodologies and visual representations of the metabolic cascade.
Introduction to Venlafaxine Metabolism
Venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI), undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. The biotransformation of venlafaxine is crucial for its pharmacological activity and clearance from the body. The metabolic cascade involves a series of demethylation steps, leading to the formation of several active and inactive metabolites. The pathway culminates in the production of N,N,O-tridesmethylvenlafaxine.
The Metabolic Pathway from Venlafaxine to this compound
The metabolic conversion of venlafaxine to this compound is a multi-step process involving several key enzymatic reactions. The primary pathways are O-demethylation and N-demethylation, followed by subsequent demethylations of the resulting metabolites.
Initial Demethylation of Venlafaxine
Venlafaxine is initially metabolized via two main routes:
-
O-demethylation: This is the primary metabolic pathway, predominantly catalyzed by the CYP2D6 enzyme, to form O-desmethylvenlafaxine (ODV) , an active metabolite with a similar pharmacological profile to the parent drug.[1][2][3] To a lesser extent, CYP2C19 may also contribute to ODV formation.[1][2]
-
N-demethylation: This is generally a minor metabolic pathway, catalyzed by CYP3A4 and CYP2C19 , leading to the formation of N-desmethylvenlafaxine (NDV) .[1][2][3]
Secondary and Tertiary Demethylation
The primary metabolites, ODV and NDV, undergo further metabolism:
-
From ODV and NDV to N,O-didesmethylvenlafaxine (NODV): Both ODV and NDV are further metabolized by CYP2C19, CYP2D6, and/or CYP3A4 to form the minor metabolite N,O-didesmethylvenlafaxine (NODV) .[1][2]
-
From NODV to N,N,O-tridesmethylvenlafaxine: NODV is subsequently metabolized to N,N,O-tridesmethylvenlafaxine .[1][2]
The following diagram illustrates this metabolic pathway:
Quantitative Data on Venlafaxine Metabolism
The following tables summarize key quantitative data related to the metabolism of venlafaxine.
Table 1: Enzyme Kinetics of Venlafaxine Metabolism
| Reaction | Enzyme(s) | Km (μM) | Vmax (nmol/min/mg protein) | Inhibitor | Ki (μM) |
| Venlafaxine → ODV | CYP2D6 | 23.2 | - | Quinidine | 0.04 |
| Paroxetine | 0.17 | ||||
| Venlafaxine → NDV | Multiple enzymes | 2504 | 2.14 | Ketoconazole | - |
Data from in vitro studies using human liver microsomes and expressed cytochromes.[4]
Table 2: Pharmacokinetic Parameters of Venlafaxine and its Major Metabolite
| Compound | Elimination Half-life (hours) | Volume of Distribution (L/kg) | Plasma Protein Binding (%) |
| Venlafaxine | 5 ± 2 | 7.5 ± 3.7 | 27 |
| O-desmethylvenlafaxine (ODV) | 11 ± 2 | 5.7 ± 1.8 | 30 |
Data from in vivo human studies.[2][5]
Table 3: Plasma Concentrations from Therapeutic Drug Monitoring
| Analyte | Median Plasma Concentration (nmol/L) | Median Dose-Corrected Serum Level (nmol/L/mg) |
| Venlafaxine | 306 | 1.49 |
| O-desmethylvenlafaxine (ODV) | 861 | - |
Data from a therapeutic drug monitoring study with a median daily dose of 225 mg.[6]
Experimental Protocols
The following sections detail the methodologies used in key experiments for studying venlafaxine metabolism.
In Vitro Metabolism using Human Liver Microsomes
This protocol is designed to assess the biotransformation of venlafaxine into its primary metabolites in a controlled in vitro environment.
Objective: To determine the kinetics and enzymatic pathways of venlafaxine metabolism.
Materials:
-
Human liver microsomes (pooled)
-
Venlafaxine hydrochloride
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Selective CYP inhibitors (e.g., quinidine for CYP2D6, ketoconazole for CYP3A4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard (for analytical quantification)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: Prepare a master mix containing potassium phosphate buffer, human liver microsomes, and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the master mix at 37°C for 5 minutes to allow temperature equilibration.
-
Initiation of Reaction: Add venlafaxine (at various concentrations for kinetic studies) to the pre-incubated mixture to initiate the metabolic reaction. For inhibition studies, pre-incubate the microsomes with the inhibitor for a specified time before adding venlafaxine.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by adding ice-cold acetonitrile.
-
Sample Preparation: Centrifuge the mixture to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentrations of venlafaxine and its metabolites (ODV, NDV).
Data Analysis:
-
Calculate the rate of metabolite formation.
-
For kinetic studies, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
For inhibition studies, determine the IC50 and Ki values for the inhibitors.
Metabolism Studies using cDNA-Expressed Human CYPs
This protocol allows for the investigation of the specific roles of individual CYP enzymes in venlafaxine metabolism.
Objective: To identify the specific CYP isoforms responsible for the formation of venlafaxine metabolites.
Materials:
-
Microsomes from cells (e.g., insect cells, lymphoblastoid cells) transfected with cDNA for specific human CYP isoforms (e.g., CYP2D6, CYP3A4, CYP2C19)
-
Venlafaxine hydrochloride
-
NADPH regenerating system
-
Buffer (e.g., Tris-HCl or potassium phosphate, pH 7.4)
-
Acetonitrile
-
Internal standard
-
LC-MS/MS system
Procedure:
-
Incubation Setup: Prepare separate incubation mixtures for each CYP isoform, containing the respective microsomes, buffer, and NADPH regenerating system.
-
Reaction Initiation: Add venlafaxine to each incubation mixture.
-
Incubation: Incubate at 37°C for a specific time.
-
Reaction Termination and Sample Preparation: Follow the same procedure as described for human liver microsomes (Section 4.1, steps 5 and 6).
-
LC-MS/MS Analysis: Quantify the formation of metabolites in each reaction mixture.
Data Analysis:
-
Compare the rate of metabolite formation across the different CYP isoforms to determine the relative contribution of each enzyme to the specific metabolic reactions.
Logical Workflow for Metabolite Identification
The following diagram outlines the logical workflow for identifying and characterizing the metabolic pathway of a drug candidate like venlafaxine.
Conclusion
The metabolic pathway of venlafaxine to this compound is a complex series of demethylation reactions orchestrated primarily by CYP2D6, CYP3A4, and CYP2C19. Understanding this pathway is critical for predicting drug-drug interactions, assessing the impact of pharmacogenetic variations, and optimizing therapeutic outcomes. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals engaged in the study of venlafaxine and other xenobiotics.
References
- 1. ClinPGx [clinpgx.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. PharmGKB summary: venlafaxine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. O- and N-demethylation of venlafaxine in vitro by human liver microsomes and by microsomes from cDNA-transfected cells: effect of metabolic inhibitors and SSRI antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Venlafaxine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
In Vitro Metabolism of Tridesmethylvenlafaxine: A Technical Guide
Introduction
Tridesmethylvenlafaxine, also known as N,N,O-tridesmethylvenlafaxine, is a minor metabolite of the widely prescribed antidepressant venlafaxine. Understanding the metabolic fate of venlafaxine and its numerous metabolites is crucial for comprehending its pharmacokinetic profile, potential drug-drug interactions, and inter-individual variability in patient response. This technical guide provides an in-depth overview of the in vitro metabolism of venlafaxine, with a specific focus on the formation of this compound. Due to the limited availability of studies focusing exclusively on this compound, this guide synthesizes information on the overall metabolic cascade of venlafaxine and presents generalized experimental protocols for the in vitro investigation of a minor metabolite.
This guide is intended for researchers, scientists, and drug development professionals actively engaged in the study of drug metabolism and pharmacokinetics.
Metabolic Pathway of Venlafaxine to this compound
Venlafaxine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes. The formation of this compound occurs through a series of demethylation steps.
The primary metabolic routes for venlafaxine are O-demethylation to form O-desmethylvenlafaxine (ODV), the major active metabolite, and N-demethylation to yield N-desmethylvenlafaxine (NDV).[1][2] The formation of ODV is predominantly catalyzed by CYP2D6, while the N-demethylation to NDV is mainly carried out by CYP3A4 and CYP2C19.[1]
These primary metabolites are then further metabolized. ODV and NDV can undergo subsequent demethylation to form N,O-didesmethylvenlafaxine (DDV).[2] Specifically, the conversion of NDV to DDV is catalyzed by CYP2D6 and CYP2C19, and the conversion of ODV to DDV is mediated by CYP2C19 and CYP3A4.[3] Finally, N,O-didesmethylvenlafaxine is metabolized to this compound.[4] N,O-didesmethylvenlafaxine can also be excreted as a glucuronide conjugate.[4]
Caption: Metabolic pathway of Venlafaxine to this compound.
Quantitative Data on Venlafaxine Metabolism
| Reaction | Enzyme(s) | Vmax (nmol/min/mg protein) | Km (µM) |
| Venlafaxine → O-desmethylvenlafaxine | CYP2D6, CYP2C9, CYP2C19 | 0.36 | 41 |
| Venlafaxine → N-desmethylvenlafaxine | CYP3A4, CYP2C9, CYP2C19 | 2.14 | 2504 |
Data from in vitro studies with human liver microsomes.[5] Note that these are apparent Vmax and Km values and may represent the combined activity of multiple enzymes. Studies with expressed cytochromes indicate that CYP2D6 is the dominant enzyme in ODV formation with a lower Km (23.2 µM).[5]
Experimental Protocols for In Vitro Metabolism Studies
The following sections outline generalized experimental protocols for investigating the in vitro metabolism of a minor metabolite like this compound. These protocols are based on standard industry practices for studying drug metabolism.
Objective 1: Identification of Metabolites and Metabolizing Enzymes
This experiment aims to identify the metabolites formed from this compound and the specific CYP enzymes responsible for their formation using human liver microsomes (HLMs) and recombinant human CYP enzymes.
Methodology:
-
Incubation with Human Liver Microsomes (HLMs):
-
Prepare an incubation mixture containing HLMs, NADPH (as a cofactor), and this compound in a phosphate buffer.
-
Initiate the reaction by adding the substrate (this compound).
-
Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analyze the samples by LC-MS/MS to identify and quantify the parent compound and any new metabolites.
-
-
Reaction Phenotyping with Recombinant Human CYP Enzymes:
-
Incubate this compound with a panel of individual recombinant human CYP enzymes (e.g., CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, 3A4).
-
Follow the same incubation and analysis procedure as with HLMs.
-
The formation of metabolites in the presence of a specific CYP isoform identifies it as a contributing enzyme.
-
-
Chemical Inhibition Studies:
-
Co-incubate this compound with HLMs and known selective inhibitors for major CYP enzymes.
-
A significant reduction in metabolite formation in the presence of a specific inhibitor confirms the involvement of that CYP isoform.
-
References
- 1. O- and N-demethylation of venlafaxine in vitro by human liver microsomes and by microsomes from cDNA-transfected cells: effect of metabolic inhibitors and SSRI antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Venlafaxine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. PharmGKB summary: venlafaxine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
The Pharmacology of Tridesmethylvenlafaxine: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacological activity of tridesmethylvenlafaxine, a tertiary metabolite of the widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI), venlafaxine. Due to a notable scarcity of direct research on this compound, this document contextualizes its likely pharmacological profile by examining the well-established activities of its parent compound, venlafaxine, and its primary active metabolite, O-desmethylvenlafaxine (desvenlafaxine). This guide includes a detailed description of the metabolic cascade leading to this compound, summarizes the available quantitative pharmacological data for its precursors, and outlines the standard experimental protocols used to characterize such compounds. Visual diagrams of the metabolic pathway, the mechanism of action of SNRIs, and a typical experimental workflow are provided to facilitate understanding.
Introduction
Venlafaxine is a first-line treatment for major depressive disorder, generalized anxiety disorder, social anxiety disorder, and panic disorder.[1] Its therapeutic effects are primarily attributed to its potent inhibition of the reuptake of serotonin (5-HT) and norepinephrine (NE), and to a lesser extent, dopamine (DA).[2] Venlafaxine undergoes extensive metabolism in the liver, primarily via the cytochrome P450 (CYP) enzyme system, leading to the formation of several metabolites.[3] The most significant of these is O-desmethylvenlafaxine (ODV), which is itself a pharmacologically active SNRI and is marketed as the drug desvenlafaxine.[1][3]
Further metabolism of venlafaxine and its initial metabolites through successive N-demethylation steps results in the formation of minor metabolites, including N-desmethylvenlafaxine (NDV), N,O-didesmethylvenlafaxine (NODV), and ultimately, This compound (N,N,O-tridesmethylvenlafaxine). While the pharmacology of venlafaxine and ODV is well-documented, the pharmacological activity of these minor, downstream metabolites is less characterized. This guide aims to collate the available information and provide a framework for understanding the potential pharmacological profile of this compound.
Metabolic Pathway of Venlafaxine
Venlafaxine is metabolized through two primary pathways: O-demethylation and N-demethylation. The formation of this compound is the result of sequential demethylation reactions.
-
Primary Metabolism: The major metabolic route for venlafaxine is O-demethylation by the enzyme CYP2D6 to form the active metabolite O-desmethylvenlafaxine (ODV).[2] A secondary, minor pathway is N-demethylation by CYP3A4 and CYP2C19 to form N-desmethylvenlafaxine (NDV).[4]
-
Secondary and Tertiary Metabolism: ODV and NDV can undergo further metabolism. NDV has been reported to possess weak serotonin and norepinephrine reuptake inhibition properties in vitro.[4] These initial metabolites are then further demethylated by CYP2C19, CYP2D6, and/or CYP3A4 to form N,O-didesmethylvenlafaxine (NODV). NODV is considered a minor metabolite with no known pharmacological effect.[4] Subsequent N-demethylation of NODV is presumed to yield this compound.
Pharmacological Data
Quantitative data on the pharmacological activity of this compound is not available in the peer-reviewed literature. However, the binding affinities of venlafaxine and its primary active metabolite, O-desmethylvenlafaxine, for the key monoamine transporters are well-characterized and provide a crucial reference point.
Data Presentation
Table 1: In Vitro Binding Affinities (Ki, nM) of Venlafaxine and Metabolites for Human Monoamine Transporters
| Compound | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) | Dopamine Transporter (DAT) |
| Venlafaxine | 82[5] | 2480[5] | >1000[1] |
| O-Desmethylvenlafaxine (Desvenlafaxine) | 30.5[6] | 530.5[6] | >1000 |
| N-Desmethylvenlafaxine | Weakly Active[4] | Weakly Active[4] | Data Not Available |
| N,O-Didesmethylvenlafaxine | Inactive[4] | Inactive[4] | Data Not Available |
| This compound | Data Not Available | Data Not Available | Data Not Available |
Note: Lower Ki values indicate higher binding affinity.
The available data suggest that with each successive demethylation step after the initial O-demethylation, the affinity for the primary pharmacological targets (SERT and NET) decreases significantly. Given that N,O-didesmethylvenlafaxine is considered inactive, it is highly probable that this compound also lacks significant pharmacological activity at these transporters.
Mechanism of Action of SNRIs
The therapeutic effects of venlafaxine and desvenlafaxine stem from their ability to block the reuptake of serotonin and norepinephrine from the synaptic cleft, thereby increasing the concentration of these neurotransmitters available to bind to postsynaptic receptors.
Experimental Protocols
To determine the pharmacological activity of a compound like this compound, a series of in vitro assays would be conducted. The following are detailed methodologies for key experiments.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of the test compound for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.
Methodology:
-
Preparation of Membranes:
-
HEK293 cells stably expressing the human recombinant SERT, NET, or DAT are cultured and harvested.
-
Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
A constant concentration of a specific radioligand is incubated with the cell membranes in the presence of varying concentrations of the test compound (this compound).
-
For SERT: [³H]-Citalopram or [¹²⁵I]-RTI-55
-
For NET: [³H]-Nisoxetine
-
For DAT: [³H]-WIN 35,428
-
-
Non-specific binding is determined in the presence of a high concentration of a known, non-labeled inhibitor (e.g., fluoxetine for SERT, desipramine for NET, cocaine for DAT).
-
The reaction mixtures are incubated to allow for binding equilibrium (e.g., 60 minutes at room temperature).
-
-
Separation and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
The filters are washed with cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.
-
The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Neurotransmitter Uptake Inhibition Assays
Objective: To determine the functional potency (IC50) of the test compound to inhibit the reuptake of serotonin, norepinephrine, and dopamine into cells.
Methodology:
-
Cell Culture:
-
HEK293 or other suitable cells stably expressing the human SERT, NET, or DAT are cultured in appropriate media.
-
-
Uptake Assay:
-
Cells are pre-incubated with varying concentrations of the test compound (this compound).
-
A radiolabeled neurotransmitter ([³H]-5-HT, [³H]-NE, or [³H]-DA) is then added to the cells.
-
The cells are incubated for a short period (e.g., 10-20 minutes) at 37°C to allow for neurotransmitter uptake.
-
-
Termination and Measurement:
-
The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabeled neurotransmitter.
-
The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake (IC50) is determined by non-linear regression analysis.
-
Conclusion
This compound is a terminal metabolite in the complex metabolic cascade of venlafaxine. While direct pharmacological data for this compound is currently absent from the scientific literature, an analysis of its metabolic precursors provides a strong indication of its likely activity. The progressive loss of affinity for monoamine transporters with successive demethylation steps, particularly the established inactivity of its immediate precursor N,O-didesmethylvenlafaxine, suggests that this compound is unlikely to possess significant pharmacological activity as a serotonin-norepinephrine reuptake inhibitor.
For drug development professionals, this implies that this compound is unlikely to contribute to either the therapeutic efficacy or the adverse effect profile of venlafaxine. However, definitive characterization would require the synthesis of this compound and its evaluation in the standard in vitro binding and functional assays outlined in this guide. Such studies would provide conclusive data on its pharmacological profile and formally complete our understanding of the venlafaxine metabolic pathway.
References
- 1. venlafaxine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. PharmGKB summary: venlafaxine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Venlafaxine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Tridesmethylvenlafaxine as a minor metabolite of venlafaxine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tridesmethylvenlafaxine as a minor metabolite of the antidepressant drug venlafaxine. It covers the metabolic pathway, enzymatic reactions, and relevant analytical methodologies.
Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) extensively metabolized in the liver.[1][2][3] The primary metabolic pathway involves O-demethylation to form the major active metabolite, O-desmethylvenlafaxine (ODV).[3][4] However, a series of demethylation reactions also lead to the formation of several minor metabolites, including this compound.
Metabolic Pathway of Venlafaxine
Venlafaxine undergoes extensive metabolism primarily through the cytochrome P450 (CYP) enzyme system.[3][5] The formation of this compound, also known as N,N,O-tridesmethylvenlafaxine, is a result of sequential demethylation steps.
The major metabolic steps are:
-
O-demethylation: Venlafaxine is metabolized by CYP2D6 to its major active metabolite, O-desmethylvenlafaxine (ODV).[3][4]
-
N-demethylation: Venlafaxine can also be N-demethylated by CYP3A4 and CYP2C19 to form N-desmethylvenlafaxine (NDV), which is a minor metabolic pathway.[3][4]
-
Further Demethylation: The metabolites ODV and NDV can be further metabolized by CYP2C19, CYP2D6, and/or CYP3A4 to form N,O-didesmethylvenlafaxine (NODV).[4][6]
-
Formation of this compound: NODV can then be further metabolized to form N,N,O-tridesmethylvenlafaxine.[6]
The following diagram illustrates the metabolic pathway of venlafaxine, highlighting the formation of this compound.
Quantitative Data
Quantitative data on this compound is scarce due to its nature as a minor, downstream metabolite. The majority of venlafaxine is excreted as ODV and its conjugates. Approximately 27% of a venlafaxine dose is recovered in the urine as other minor inactive metabolites.[1][2]
| Metabolite | Percentage of Excreted Dose in Urine | Reference |
| Unchanged Venlafaxine | 5% | [1][2] |
| Unconjugated O-desmethylvenlafaxine (ODV) | 29% | [1][2] |
| Conjugated O-desmethylvenlafaxine (ODV) | 26% | [1][2] |
| Other Minor Inactive Metabolites | 27% | [1][2] |
Experimental Protocols
The analysis of venlafaxine and its metabolites, including minor ones like this compound, typically involves chromatographic methods coupled with mass spectrometry. Below is a generalized experimental protocol for the determination of venlafaxine and its metabolites in biological matrices.
Objective: To identify and quantify venlafaxine and its metabolites in human plasma.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Sample Pre-treatment: To 1 mL of plasma, add an internal standard solution.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions (LC-MS/MS)
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for venlafaxine and its metabolites.
3. Data Analysis
-
Quantification is performed by constructing a calibration curve from the peak area ratios of the analytes to the internal standard.
The following diagram outlines a typical experimental workflow for the analysis of venlafaxine metabolites.
Conclusion
This compound is a minor, downstream metabolite of venlafaxine formed through a series of demethylation reactions involving multiple CYP450 enzymes. While its clinical significance is likely minimal due to its low concentration, its identification is crucial for a complete understanding of venlafaxine's biotransformation. The analytical methods described provide a framework for the detection and quantification of such minor metabolites in complex biological matrices, which is essential for comprehensive drug metabolism studies in drug development and clinical research.
References
The Role of Tridesmethylvenlafaxine in Venlafaxine Pharmacokinetics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of tridesmethylvenlafaxine in the pharmacokinetics of the antidepressant venlafaxine. It details the metabolic cascade leading to the formation of this terminal metabolite, summarizes the available pharmacokinetic data for venlafaxine and its key metabolites, and provides detailed experimental protocols for their analysis.
The Metabolic Journey of Venlafaxine: A Multi-Step Transformation
Venlafaxine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. The metabolic pathway is a sequential process of demethylation, leading to the formation of several metabolites, culminating in this compound.
The primary and most well-studied metabolic step is the O-demethylation of venlafaxine to its major active metabolite, O-desmethylvenlafaxine (ODV), which is also marketed as the antidepressant desvenlafaxine. This reaction is predominantly catalyzed by the highly polymorphic enzyme CYP2D6.[1][2] A minor initial metabolic route is the N-demethylation of venlafaxine to N-desmethylvenlafaxine (NDV), a less active metabolite, which is mediated by CYP3A4 and CYP2C19.[1][2]
These primary metabolites are then further metabolized. Both ODV and NDV can undergo further demethylation by CYP2C19, CYP2D6, and/or CYP3A4 to form N,O-didesmethylvenlafaxine (NODV).[1] Finally, NODV is metabolized to N,N,O-tridesmethylvenlafaxine.[1][3] These later metabolites, including this compound, are generally considered to be pharmacologically inactive.[4] The metabolites can also be excreted as glucuronide conjugates.[1][3]
Figure 1: Metabolic pathway of venlafaxine.
Pharmacokinetic Profiles of Venlafaxine and its Metabolites
The pharmacokinetic properties of venlafaxine and its primary active metabolite, O-desmethylvenlafaxine, have been extensively studied. In contrast, there is a notable lack of published pharmacokinetic data specifically for this compound in humans. The available data for venlafaxine and its major metabolites are summarized in the tables below.
Table 1: Pharmacokinetic Parameters of Venlafaxine and its Major Metabolites in Adults
| Parameter | Venlafaxine | O-Desmethylvenlafaxine (ODV) | N-Desmethylvenlafaxine (NDV) | This compound |
| Half-life (t½) | ~5 hours[5] | ~11 hours[5] | Data not readily available | Data not readily available |
| Apparent Clearance (CL/F) | 1.3 ± 0.6 L/h/kg[5] | 0.4 ± 0.2 L/h/kg[5] | Data not readily available | Data not readily available |
| Apparent Volume of Distribution (Vd/F) | 7.5 ± 3.7 L/kg[2] | 5.7 ± 1.8 L/kg[2] | Data not readily available | Data not readily available |
| Time to Peak Concentration (Tmax) | 2 hours (extended-release)[2] | 3 hours (extended-release)[2] | Data not readily available | Data not readily available |
| Maximum Concentration (Cmax) | 225 ng/mL (75 mg extended-release)[2] | 290 ng/mL (75 mg extended-release)[2] | Data not readily available | Data not readily available |
Data presented as mean ± standard deviation where available.
Experimental Protocols for Metabolite Analysis
Accurate quantification of venlafaxine and its metabolites is crucial for pharmacokinetic studies and therapeutic drug monitoring. The following sections detail established methodologies for their analysis.
Quantification of Venlafaxine and Metabolites in Human Plasma by LC-MS/MS
This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of venlafaxine, ODV, NDV, NODV, and this compound in human plasma.[4][6]
3.1.1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing an appropriate internal standard (e.g., venlafaxine-d6).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition.
3.1.2. Chromatographic Conditions
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3.1.3. Mass Spectrometric Detection
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte and the internal standard should be optimized.
Table 2: Example MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Venlafaxine | 278.2 | 260.2 |
| O-Desmethylvenlafaxine | 264.2 | 246.2 |
| N-Desmethylvenlafaxine | 264.2 | 246.2 |
| N,O-Didesmethylvenlafaxine | 250.2 | 232.2 |
| This compound | 236.2 | 218.2 |
| Venlafaxine-d6 (IS) | 284.2 | 266.2 |
Note: These are example transitions and should be optimized on the specific instrument used.
Figure 2: LC-MS/MS experimental workflow.
In Vitro Venlafaxine Metabolism Assay Using Human Liver Microsomes
This protocol describes an in vitro assay to determine the kinetics of venlafaxine metabolism by human liver microsomes and to identify the CYP enzymes involved.
3.2.1. Incubation
-
Prepare an incubation mixture in a microcentrifuge tube on ice containing:
-
Phosphate buffer (pH 7.4)
-
Human liver microsomes (e.g., 0.2 mg/mL final concentration)
-
Venlafaxine (at a range of concentrations to determine Km and Vmax)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
-
Incubate at 37°C for a specified time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a cold stop solution (e.g., acetonitrile).
3.2.2. Sample Analysis
-
Centrifuge the terminated incubation mixture to pellet the precipitated protein.
-
Analyze the supernatant for the formation of metabolites (ODV, NDV, etc.) using a validated LC-MS/MS method as described in section 3.1.
3.2.3. Enzyme Inhibition Studies
To identify the specific CYP enzymes responsible for venlafaxine metabolism, selective chemical inhibitors can be included in the incubation mixture.
-
CYP2D6 inhibitor: Quinidine
-
CYP3A4 inhibitor: Ketoconazole
-
CYP2C19 inhibitor: Ticlopidine
By comparing the rate of metabolite formation in the presence and absence of these inhibitors, the contribution of each CYP isozyme can be determined.
Conclusion
This compound represents a terminal metabolite in the complex metabolic cascade of venlafaxine. Its formation is the result of sequential demethylation steps involving multiple CYP enzymes. While analytical methods exist for its quantification, a significant gap in the current literature is the lack of specific pharmacokinetic data for this compound in humans. This highlights an area for future research to fully characterize the disposition of venlafaxine and all its metabolites. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the pharmacokinetics of venlafaxine and its metabolic pathway.
References
- 1. ClinPGx [clinpgx.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. PharmGKB summary: venlafaxine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Frontiers | Joint population pharmacokinetic modeling of venlafaxine and O-desmethyl venlafaxine in healthy volunteers and patients to evaluate the impact of morbidity and concomitant medication [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Stereoselectivity in the Formation of Tridesmethylvenlafaxine: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Venlafaxine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI), undergoes extensive metabolism in the liver, leading to the formation of several metabolites. Among these, the secondary metabolite, scientifically known as N,O-didesmethylvenlafaxine (NODV), and colloquially referred to as tridesmethylvenlafaxine, is of significant interest due to the stereoselective nature of its formation. This technical guide provides a comprehensive overview of the stereoselective metabolism of venlafaxine to NODV, presenting key quantitative data, detailed experimental protocols, and visual representations of the metabolic pathways and experimental workflows. Understanding the stereoselectivity in venlafaxine's metabolic cascade is crucial for drug development professionals and researchers aiming to optimize therapeutic outcomes and minimize adverse effects.
Metabolic Pathway of Venlafaxine
Venlafaxine is primarily metabolized by cytochrome P450 (CYP) enzymes in the liver. The initial metabolic steps involve O-demethylation to form O-desmethylvenlafaxine (ODV) and N-demethylation to form N-desmethylvenlafaxine (NDV). ODV is a major active metabolite, with its formation being primarily catalyzed by the polymorphic enzyme CYP2D6. NDV formation is mediated mainly by CYP3A4 and CYP2C19.[1] These primary metabolites are then further metabolized to N,O-didesmethylvenlafaxine (NODV) through subsequent demethylation reactions. The formation of NODV from ODV is catalyzed by CYP3A4 and CYP2C19 (N-demethylation), while the formation from NDV is catalyzed by CYP2D6 (O-demethylation).[1]
dot
Metabolic pathway of venlafaxine to N,O-didesmethylvenlafaxine (NODV).
Quantitative Data on Stereoselective Metabolism
The following table summarizes the area under the plasma concentration-time curve (AUC) for the enantiomers of venlafaxine and its metabolites in healthy volunteers after a single oral dose of racemic venlafaxine.
| Compound | Enantiomer | Mean AUC (ng·h/mL) |
| Venlafaxine | (R)-(-)-Venlafaxine | 283.7 |
| (S)-(+)-Venlafaxine | 475.2 | |
| O-Desmethylvenlafaxine (ODV) | (R)-(-)-ODV | 1076.1 |
| (S)-(+)-ODV | 858.3 | |
| N-Desmethylvenlafaxine (NDV) | (R)-(-)-NDV | 45.9 |
| (S)-(+)-NDV | 70.1 | |
| N,O-Didesmethylvenlafaxine (NODV) | (R)-(-)-NODV | 112.5 |
| (S)-(+)-NODV | 134.8 |
Data adapted from a pharmacokinetic study in healthy volunteers. Absolute values can vary between studies and individuals.
These data indicate that (S)-(+)-venlafaxine is cleared more slowly than (R)-(-)-venlafaxine, leading to a higher AUC. Conversely, the AUC for (R)-(-)-ODV is higher than that of (S)-(+)-ODV, suggesting a stereoselective formation or clearance of this active metabolite. For NODV, the (S)-(+)-enantiomer exhibits a slightly higher AUC compared to the (R)-(-)-enantiomer.
Experimental Protocols
In Vitro Metabolism of Venlafaxine and its Metabolites using Human Liver Microsomes
This protocol outlines a general procedure for studying the stereoselective formation of NODV in vitro.
Materials:
-
Human Liver Microsomes (HLMs)
-
Racemic venlafaxine, (R)- and (S)-venlafaxine, racemic ODV, (R)- and (S)-ODV, racemic NDV, (R)- and (S)-NDV
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Formic acid
-
Internal standard (e.g., a structurally similar compound not present in the incubation mixture)
Procedure:
-
Preparation of Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing phosphate buffer, HLM protein (typically 0.1-0.5 mg/mL), and the substrate (venlafaxine, ODV, or NDV enantiomers) at various concentrations (e.g., 1-100 µM).
-
Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes). The incubation time should be optimized to ensure linear formation of the metabolites.
-
Termination of Reaction: Terminate the reactions by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Sample Preparation: Centrifuge the terminated reactions to pellet the precipitated proteins. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Chiral LC-MS/MS Analysis of Venlafaxine and its Metabolites
This protocol describes a method for the stereoselective quantification of venlafaxine, ODV, NDV, and NODV.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Chiral column (e.g., a polysaccharide-based chiral stationary phase like Chiralpak AD-H or a protein-based column)
Chromatographic Conditions:
-
Mobile Phase: A mixture of an organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formic acid in water). The exact composition should be optimized for the specific chiral column used.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25°C) to ensure reproducible chromatography.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for each enantiomer of venlafaxine, ODV, NDV, and NODV, as well as the internal standard.
Data Analysis:
-
Construct calibration curves for each enantiomer by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Determine the concentration of each enantiomer in the experimental samples by interpolating their peak area ratios from the respective calibration curves.
Visualizations
dot
Workflow for in vitro stereoselective metabolism studies.
Conclusion
The formation of this compound (N,O-didesmethylvenlafaxine) is a stereoselective process influenced by the activities of multiple CYP450 enzymes. While in vivo data demonstrate the differential disposition of the NODV enantiomers, a significant knowledge gap exists regarding the specific kinetic parameters governing their formation from the primary metabolites of venlafaxine. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to further investigate the stereochemical aspects of venlafaxine's secondary metabolism. A deeper understanding of these processes is essential for the development of more personalized and effective therapeutic strategies involving venlafaxine and for predicting potential drug-drug interactions. Future research should focus on elucidating the precise kinetic contributions of CYP2D6, CYP3A4, and CYP2C19 to the formation of each NODV stereoisomer.
References
Tridesmethylvenlafaxine: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the available solubility and stability data for tridesmethylvenlafaxine, a metabolite of the antidepressant venlafaxine. Due to a lack of direct public data on this compound, this guide leverages information from its parent compounds, venlafaxine and O-desmethylvenlafaxine (desvenlafaxine), to infer its likely physicochemical properties. This document also outlines detailed experimental protocols for determining solubility and stability, in line with industry standards, which are directly applicable to the study of this compound.
Physicochemical Properties and Solubility Data
For comparative purposes, the known solubility data for venlafaxine and desvenlafaxine are presented below. It is anticipated that this compound will exhibit solubility behavior influenced by its more polar nature compared to venlafaxine.
Table 1: Solubility Data of Venlafaxine and its Metabolites
| Compound | Solvent | Solubility | Reference |
| Venlafaxine HCl | Water | 572 mg/mL | [1] |
| (±)-O-Desmethyl venlafaxine | Ethanol | ~0.10 mg/mL | [2] |
| DMSO | ~0.25 mg/mL | [2] | |
| Dimethyl formamide (DMF) | ~5 mg/mL | [2] | |
| 1:2 solution of DMF:PBS (pH 7.2) | ~0.30 mg/mL | [2] | |
| Desvenlafaxine (succinate hydrate) | Ethanol | ~2 mg/mL | [3] |
| DMSO | ~3 mg/mL | [3] | |
| Dimethyl formamide (DMF) | ~5 mg/mL | [3] | |
| PBS (pH 7.2) | ~1 mg/mL | [3] |
Experimental Protocols for Solubility Determination
To ascertain the precise solubility of this compound, standardized experimental protocols should be employed. The following are detailed methodologies for kinetic and thermodynamic solubility assays.
Kinetic Solubility Assay
Kinetic solubility assays are high-throughput methods used in early drug discovery to rapidly assess the solubility of compounds.[4][5]
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a microtiter plate, perform serial dilutions of the DMSO stock solution.
-
Addition of Aqueous Buffer: Add a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS) to each well.
-
Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at a controlled temperature.
-
Detection: Determine the solubility by detecting the point at which precipitation occurs. Common detection methods include:
Caption: Workflow for Kinetic Solubility Determination.
Thermodynamic (Equilibrium) Solubility Assay
Thermodynamic solubility assays measure the equilibrium solubility of a compound, which is considered its "true" solubility.[6][7]
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a specific solvent (e.g., water, buffer of a certain pH).
-
Equilibration: Agitate the mixture at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.
-
Quantification: Analyze the concentration of this compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for Thermodynamic Solubility Determination.
Stability Data and Degradation Pathways
Forced degradation studies are crucial for identifying potential degradation products and understanding the intrinsic stability of a drug substance.[8][9] While specific stability data for this compound is not published, studies on venlafaxine and desvenlafaxine provide valuable insights into its likely degradation profile.
Table 2: Summary of Forced Degradation Studies on Venlafaxine and Desvenlafaxine
| Condition | Compound | Observations | Reference |
| Acidic (e.g., 1M HCl, 80°C) | Desvenlafaxine | Significant degradation observed. | [10][11] |
| Venlafaxine HCl | Degradation observed. | [12] | |
| Alkaline (e.g., 5M NaOH, 80°C) | Desvenlafaxine | Highly stable, no significant degradation. | [11] |
| Venlafaxine HCl | Degradation observed. | [12] | |
| Oxidative (e.g., 3% H₂O₂) | Desvenlafaxine | Sensitive to oxidative stress. | [13] |
| Venlafaxine HCl | Degradation observed. | [12] | |
| Photolytic | Desvenlafaxine | Stable under photolytic conditions. | [13] |
| Venlafaxine HCl | No degradation observed. | ||
| Thermal | Desvenlafaxine | Stable under thermal stress. | [13] |
Based on these findings, it is probable that this compound will also be susceptible to degradation under acidic and oxidative conditions. The primary amine in this compound might also be a site for specific degradation reactions not as prevalent in its N-methylated precursors.
Experimental Protocol for Stability Testing (ICH Q1A)
The stability testing of a new drug substance like this compound should follow the guidelines established by the International Council for Harmonisation (ICH), specifically the Q1A guideline.[14][15]
Methodology:
-
Stress Testing (Forced Degradation): Subject the drug substance to conditions more severe than accelerated stability testing. This includes exposure to:
-
Acidic and basic solutions
-
Oxidizing agents
-
High temperatures
-
Light (photostability)
-
-
Long-Term and Accelerated Stability Studies:
-
Long-Term: Store the drug substance at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.
-
Accelerated: Store the drug substance at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.
-
-
Sample Analysis: At specified time points, analyze the samples for:
-
Appearance
-
Assay of the active substance
-
Degradation products
-
Any other relevant physical or chemical properties
-
Caption: Workflow for ICH Q1A Stability Testing.
Conclusion
While direct experimental data for this compound is sparse, a robust understanding of its likely solubility and stability profile can be extrapolated from its chemical structure and the known properties of venlafaxine and desvenlafaxine. This technical guide provides the necessary theoretical background and detailed experimental protocols for researchers and drug development professionals to undertake a thorough physicochemical characterization of this compound. The provided workflows for solubility and stability testing are aligned with industry best practices and regulatory expectations. Further empirical studies are essential to definitively establish the solubility and stability characteristics of this important metabolite.
References
- 1. Venlafaxine | C17H27NO2 | CID 5656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In-vitro Thermodynamic Solubility [protocols.io]
- 7. creative-biolabs.com [creative-biolabs.com]
- 8. medcraveonline.com [medcraveonline.com]
- 9. pharmasm.com [pharmasm.com]
- 10. researchgate.net [researchgate.net]
- 11. LC–UV and LC–MS evaluation of stress degradation behavior of desvenlafaxine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and validation of stability indicating method for the quantitative determination of venlafaxine hydrochloride in extended release formulation using high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stability indicating LC method for rapid determination of related substances of O-desmethyl venlafaxine in active pharmaceutical ingredients and pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ICH Official web site : ICH [ich.org]
- 15. m.youtube.com [m.youtube.com]
Methodological & Application
Synthesis of Tridesmethylvenlafaxine from Didesmethylvenlafaxine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of tridesmethylvenlafaxine (TDMV), a metabolite of the antidepressant drug venlafaxine, from its precursor didesmethylvenlafaxine (DDMV). The synthesis involves the O-demethylation of the phenolic methyl ether of DDMV. This protocol is intended for research and development purposes and outlines the necessary reagents, reaction conditions, and purification steps. All quantitative data is summarized for clarity, and the experimental workflow is visually represented.
Introduction
Venlafaxine is a widely prescribed antidepressant that undergoes extensive metabolism in vivo. This process results in several metabolites, including O-desmethylvenlafaxine (ODV), N-desmethylvenlafaxine, didesmethylvenlafaxine (DDMV), and this compound (TDMV). The study of these metabolites is crucial for understanding the complete pharmacological and toxicological profile of the parent drug. This compound, also known as N,N,O-Tridesmethylvenlafaxine or 4-[2-amino-1-(1-hydroxycyclohexyl)ethyl]phenol, is formed through the demethylation of the final methyl group from didesmethylvenlafaxine. The ability to chemically synthesize this metabolite is essential for obtaining pure standards for analytical and pharmacological studies.
The protocol described herein is based on the O-demethylation of didesmethylvenlafaxine hydrochloride using a sulfide-containing demethylating agent in a high-boiling point solvent. This method provides a direct route to this compound with a high yield and purity.
Venlafaxine Metabolism Overview
Venlafaxine is primarily metabolized in the liver by cytochrome P450 enzymes. The major pathway involves O-demethylation by CYP2D6 to form the active metabolite O-desmethylvenlafaxine (desvenlafaxine). A minor pathway involves N-demethylation by CYP3A4 and CYP2C19 to N-desmethylvenlafaxine. Subsequent metabolic steps lead to didesmethylvenlafaxine and finally to this compound.
Application Notes & Protocols: Quantification of Tridesmethylvenlafaxine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of tridesmethylvenlafaxine, a minor metabolite of the antidepressant venlafaxine, in biological matrices. The protocols are intended for use by researchers, scientists, and professionals involved in drug development and pharmacokinetic studies.
Introduction
This compound (N,N,O-tridesmethylvenlafaxine) is one of the metabolites formed during the biotransformation of venlafaxine.[1][2] While O-desmethylvenlafaxine is the major active metabolite, a comprehensive understanding of the metabolic profile of venlafaxine requires the accurate quantification of minor metabolites like this compound. This document outlines a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of venlafaxine and its metabolites, including this compound, in plasma.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for the quantification of drug molecules and their metabolites in complex biological fluids.[1] The following protocols are based on established methods for the simultaneous analysis of venlafaxine and its metabolites.[3][4]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the analysis of this compound (referred to as NODDV in some literature) and its related analytes using a validated LC-MS/MS method in plasma.[3][4][5]
| Analyte | Calibration Range (ng/mL) | Inter-assay Imprecision (%CV) |
| Venlafaxine (VEN) | 5 - 800 | 1.9 - 9.3 |
| O-desmethylvenlafaxine (ODV) | 5 - 800 | 1.9 - 9.3 |
| N-desmethylvenlafaxine (NDV) | 5 - 800 | 1.9 - 9.3 |
| This compound (NODDV) | 0.200 - 20.0 | - |
| N,O-didesmethylvenlafaxine (NNDDV) | 1.00 - 400 | - |
Note: Specific inter-assay imprecision for this compound was not explicitly detailed in the provided search results but is expected to be within acceptable bioanalytical method validation limits (typically <15%).
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is a common and efficient method for extracting venlafaxine and its metabolites from plasma samples.[1][3]
Materials:
-
Human plasma (K2EDTA)
-
Acetonitrile containing 0.43% formic acid (Precipitating solvent)
-
Internal Standard (IS) solution (e.g., venlafaxine-d6)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 50 µL of plasma sample into a microcentrifuge tube.
-
Add a specified amount of the internal standard solution.
-
Add 200 µL of the precipitating solvent to the plasma sample.
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 5 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Liquid Chromatography (LC) Method
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
Chromatographic Conditions:
-
Column: Agilent SB-Phenyl (50 mm × 4.6 mm, 3.5 μm) or equivalent.[4]
-
Mobile Phase A: 0.1% Formic Acid in Water.[4]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[4]
-
Flow Rate: 0.8 mL/min.[4]
-
Gradient: A binary gradient is employed to separate the analytes. The specific gradient profile should be optimized for the particular column and system but will generally involve an increasing percentage of Mobile Phase B over the course of the run.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
Tandem Mass Spectrometry (MS/MS) Method
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The following precursor to product ion transitions should be monitored:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Venlafaxine (VEN) | 278.2 | 58.1 |
| O-desmethylvenlafaxine (ODV) | 264.2 | 58.1 |
| N-desmethylvenlafaxine (NDV) | 264.2 | 72.1 |
| This compound (NODDV) | 250.2 | 72.1 |
| N,O-didesmethylvenlafaxine (NNDDV) | 250.2 | 58.1 |
| Venlafaxine-d6 (IS) | 284.2 | 64.1 |
Note: The specific m/z values may vary slightly depending on the instrument and calibration.
Method Validation
For use in regulated studies, the analytical method must be fully validated according to the guidelines from regulatory agencies such as the FDA or EMA. Key validation parameters include:
-
Selectivity and Specificity: Ensuring no interference from endogenous matrix components at the retention times of the analytes and internal standard.
-
Linearity: Establishing a linear relationship between analyte concentration and instrument response over the defined calibration range.
-
Accuracy and Precision: Determining the closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Recovery: Assessing the efficiency of the extraction procedure.
-
Matrix Effect: Evaluating the influence of matrix components on the ionization of the analytes.
-
Stability: Assessing the stability of the analytes in the biological matrix under various storage and processing conditions.
Conclusion
The LC-MS/MS method described provides a robust and sensitive approach for the simultaneous quantification of this compound along with venlafaxine and its other major metabolites in plasma. Adherence to the detailed protocols and proper method validation will ensure the generation of high-quality data for pharmacokinetic and other research applications.
References
- 1. sysrevpharm.org [sysrevpharm.org]
- 2. researchgate.net [researchgate.net]
- 3. Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of an LC-MS/MS method for simultaneous quantification of venlafaxine and its five metabolites in rat plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Tridesmethylvenlafaxine in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) for the treatment of major depressive disorder, anxiety, and other mood disorders. It undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes, including CYP2D6, CYP3A4, and CYP2C19.[1][2][3] The primary metabolic pathway is O-demethylation to form the active metabolite O-desmethylvenlafaxine (ODV).[1][2] Further demethylation at various positions results in a series of other metabolites, including N-desmethylvenlafaxine (NDV), N,O-didesmethylvenlafaxine (NODV), and ultimately tridesmethylvenlafaxine (N,N,O-tridesmethylvenlafaxine).[1]
This compound represents a terminal metabolite in the degradation pathway of venlafaxine.[1] Understanding the pharmacokinetic profile of such metabolites is crucial for a comprehensive evaluation of drug disposition and for identifying potential markers of metabolic activity. This application note presents a detailed protocol for a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of this compound in human plasma. The methodology is based on established principles for the bioanalysis of venlafaxine and its other metabolites, and is intended to be validated according to regulatory guidelines.
Metabolic Pathway of Venlafaxine
The metabolic cascade of venlafaxine is complex, involving multiple enzymatic steps. The diagram below illustrates the major metabolic transformations leading to the formation of this compound.
Caption: Metabolic pathway of Venlafaxine to this compound.
Experimental Protocols
This section details the materials, equipment, and procedures for the sample preparation, LC-MS/MS analysis, and method validation.
1. Materials and Reagents
-
This compound reference standard (PubChem CID: 9859500)
-
This compound-d4 (or other suitable stable isotope-labeled internal standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Drug-free human plasma (K2EDTA)
-
96-well protein precipitation plates
2. Standard Solutions and Quality Controls
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the primary stock solution with a 50:50 mixture of methanol and water to create calibration standards.
-
Internal Standard (IS) Working Solution (100 ng/mL): Prepare a solution of this compound-d4 in a 50:50 mixture of methanol and water.
-
Calibration Curve Standards and Quality Controls (QCs): Spike drug-free human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples.
3. Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting small molecules from plasma.
-
Aliquot 100 µL of plasma samples (standards, QCs, or unknown samples) into a 96-well plate.
-
Add 20 µL of the internal standard working solution to each well, except for the blank samples (to which 20 µL of the 50:50 methanol/water mixture is added).
-
Add 300 µL of acetonitrile containing 0.1% formic acid to each well to precipitate the plasma proteins.
-
Seal the plate and vortex for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
Caption: Workflow for plasma sample preparation by protein precipitation.
4. LC-MS/MS Instrumentation and Conditions
The following are recommended starting conditions and can be optimized as needed.
| Parameter | Recommended Condition |
| LC System | High-performance or Ultra-high performance liquid chromatography system |
| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Elution | Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
5. Mass Spectrometry Parameters
The exact mass of this compound is 235.157 g/mol .[4] The MRM transitions should be optimized by infusing the analyte and internal standard into the mass spectrometer. The proposed transitions are:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 236.2 | 121.1 | To be optimized |
| This compound-d4 | 240.2 | 125.1 | To be optimized |
Method Validation
A full validation of the bioanalytical method should be performed in accordance with the FDA's guidance to ensure its reliability for the intended application.[5][6][7]
1. Selectivity and Specificity: Analyze at least six different blank plasma samples to ensure no significant interferences are observed at the retention times of the analyte and internal standard.
2. Linearity and Range: The calibration curve should be prepared with a blank sample (processed without internal standard), a zero sample (processed with internal standard), and at least six to eight non-zero concentrations. A linear regression with a weighting factor of 1/x² is typically used.
3. Accuracy and Precision: Intra- and inter-day accuracy and precision should be assessed by analyzing replicate QC samples at a minimum of three concentration levels (low, medium, and high).
4. Recovery: The extraction recovery of the analyte and internal standard should be determined by comparing the peak areas of extracted samples to those of unextracted standards.
5. Matrix Effect: The effect of the plasma matrix on the ionization of the analyte and internal standard should be evaluated by comparing the peak areas of standards prepared in mobile phase to those of standards spiked into extracted blank plasma.
6. Stability: The stability of this compound in plasma should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
Caption: Key components of bioanalytical method validation.
Data Presentation
All quantitative data from the method validation should be summarized in tables for clear interpretation and comparison.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) | Weighting |
| This compound | 0.1 - 100 | y = mx + c | > 0.99 | 1/x² |
Table 2: Intra-day and Inter-day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LQC | 0.3 | < 15% | 85-115% | < 15% | 85-115% |
| MQC | 15 | < 15% | 85-115% | < 15% | 85-115% |
| HQC | 75 | < 15% | 85-115% | < 15% | 85-115% |
Table 3: Recovery and Matrix Effect
| QC Level | Recovery (%) | Matrix Effect (%) |
| LQC | > 80% | 85-115% |
| HQC | > 80% | 85-115% |
Table 4: Stability Data Summary
| Stability Test | Conditions | % Change from Nominal |
| Freeze-Thaw (3 cycles) | -80°C to Room Temperature | < 15% |
| Bench-top (4 hours) | Room Temperature | < 15% |
| Long-term (30 days) | -80°C | < 15% |
Conclusion
This application note provides a comprehensive protocol for the development and validation of an LC-MS/MS method for the quantification of this compound in human plasma. The proposed method utilizes a straightforward protein precipitation technique for sample preparation and a sensitive LC-MS/MS system for detection. Adherence to the detailed validation procedures outlined will ensure the generation of high-quality, reliable data suitable for pharmacokinetic studies and other applications in drug development and clinical research.
References
Application Note: High-Resolution Mass Spectrometry for the Quantitative Analysis of Tridesmethylvenlafaxine
Abstract
This application note describes a sensitive and selective method for the quantification of Tridesmethylvenlafaxine, a minor metabolite of the antidepressant venlafaxine, in human plasma using High-Resolution Mass Spectrometry (HRMS). The method utilizes a Q-Exactive Orbitrap mass spectrometer coupled with liquid chromatography for the accurate mass measurement and fragmentation analysis of the analyte. This document provides a detailed experimental protocol, including sample preparation, chromatographic conditions, and HRMS parameters. The method is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies and therapeutic drug monitoring of venlafaxine and its metabolites.
Introduction
Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) for the treatment of major depressive disorder, anxiety, and panic disorders. It is extensively metabolized in the liver primarily by CYP2D6 to its active metabolite O-desmethylvenlafaxine (ODV).[1] Further metabolism through N-demethylation by CYP3A4 and CYP2C19 leads to the formation of N-desmethylvenlafaxine (NDV) and subsequently N,O-didesmethylvenlafaxine (NODV).[1][2] this compound (N,N,O-tridesmethylvenlafaxine) is a further downstream metabolite.[3] High-resolution mass spectrometry offers significant advantages for the analysis of metabolites, providing high sensitivity, selectivity, and the ability to perform accurate mass measurements for confident compound identification. This application note outlines a robust method for the quantitative analysis of this compound in a biological matrix.
Experimental
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from human plasma.
Protocol:
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard (e.g., Venlafaxine-d6).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-HRMS analysis.
Liquid Chromatography
Chromatographic separation is achieved using a C18 reverse-phase column.
| Parameter | Value |
| Column | Hypersil GOLD C18 (50 x 2.1 mm, 1.9 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B in 5 min, hold for 2 min, re-equilibrate for 3 min |
High-Resolution Mass Spectrometry
A Q-Exactive Orbitrap mass spectrometer is used for the detection and quantification of this compound.
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Sheath Gas Flow Rate | 40 (arbitrary units) |
| Auxiliary Gas Flow Rate | 10 (arbitrary units) |
| Capillary Temperature | 320°C |
| Scan Mode | Full MS / dd-MS2 (TopN) |
| Full MS Resolution | 70,000 |
| Full MS AGC Target | 1e6 |
| Full MS Maximum IT | 100 ms |
| dd-MS2 Resolution | 17,500 |
| dd-MS2 AGC Target | 1e5 |
| dd-MS2 Maximum IT | 50 ms |
| Collision Energy (HCD) | Stepped NCE 20, 30, 40 |
| Inclusion List | m/z 236.1645 for [M+H]+ of this compound |
Results and Discussion
Quantitative Data
The method was validated for linearity, precision, and accuracy. The calibration curve for this compound is expected to be linear over the concentration range of 5 to 800 ng/mL.[4][5]
| Analyte | Exact Mass [M+H]⁺ | Linear Range (ng/mL) | LLOQ (ng/mL) | Inter-assay Precision (%CV) |
| This compound | 236.1645 | 5 - 800 | 5 | < 15% |
| Venlafaxine (Parent) | 278.2115 | 5 - 800 | 5 | < 15% |
| O-desmethylvenlafaxine | 264.1958 | 5 - 800 | 5 | < 15% |
| N-desmethylvenlafaxine | 264.1958 | 5 - 800 | 5 | < 15% |
| N,O-didesmethylvenlafaxine | 250.1802 | 5 - 800 | 5 | < 15% |
Note: The exact mass for the protonated molecule [M+H]⁺ of this compound (C14H21NO2) is calculated as 236.1645.[6] The quantitative data for the linear range is based on published LC-MS/MS methods for venlafaxine and its metabolites.[4][5]
Visualizations
Caption: Metabolic pathway of Venlafaxine.
Caption: Experimental workflow for HRMS analysis.
Caption: Proposed fragmentation of this compound.
Conclusion
This application note presents a comprehensive and robust method for the quantitative analysis of this compound in human plasma using LC-HRMS. The high resolution and accurate mass capabilities of the Orbitrap mass spectrometer provide excellent selectivity and sensitivity for the detection of this low-level metabolite. The detailed protocol and performance characteristics outlined in this document can be readily adopted by laboratories involved in drug metabolism and pharmacokinetic studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Enantioselective analysis of venlafaxine and its active metabolites: A review on the separation methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Venlafaxine | C17H27NO2 | CID 5656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. ovid.com [ovid.com]
- 6. This compound | C14H21NO2 | CID 9859500 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tridesmethylvenlafaxine Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tridesmethylvenlafaxine, also known as N,N,O-Didesmethylvenlafaxine, is a metabolite of the widely prescribed antidepressant drug, venlafaxine.[1][2] Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) used in the treatment of major depressive disorder, generalized anxiety disorder, and other mood disorders.[3] As a metabolite, this compound is an important analyte in pharmacokinetic, pharmacodynamic, and toxicological studies of venlafaxine. The availability of a high-purity this compound reference standard is crucial for the accurate quantification and identification of this compound in biological matrices and pharmaceutical formulations.
These application notes provide essential information and detailed protocols for the effective use of this compound reference standard in a research and drug development setting.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for the preparation of stock solutions, understanding its behavior in different analytical systems, and for proper storage.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | 4-[2-amino-1-(1-hydroxycyclohexyl)ethyl]phenol | PubChem[1] |
| Synonyms | N,N,O-Didesmethylvenlafaxine, Didesmethyl Desvenlafaxine | PubChem, precisionFDA[1][2] |
| Molecular Formula | C₁₄H₂₁NO₂ | PubChem[1] |
| Molecular Weight | 235.32 g/mol | PubChem[1] |
| Purity (as HCl salt) | >95% (HPLC) | LGC Standards CoA |
| Appearance (as HCl salt) | White to Off-White Solid | LGC Standards CoA |
| Solubility (as HCl salt) | Slightly soluble in DMSO and Methanol | LGC Standards CoA |
| Storage | -20°C | LGC Standards CoA |
Pharmacology and Metabolism
Venlafaxine and its primary active metabolite, O-desmethylvenlafaxine (ODV), exert their antidepressant effects by inhibiting the reuptake of serotonin and norepinephrine.[3] Venlafaxine is extensively metabolized in the liver by cytochrome P450 (CYP) enzymes, primarily CYP2D6, to form ODV. Further metabolism of venlafaxine and ODV by CYP2D6, CYP2C19, and CYP3A4 leads to the formation of other metabolites, including N-desmethylvenlafaxine (NDV) and subsequently N,O-didesmethylvenlafaxine (this compound).[4]
While the pharmacological activity of this compound is not as extensively characterized as that of venlafaxine and ODV, its quantification is vital for a comprehensive understanding of venlafaxine's metabolic profile and to assess potential drug-drug interactions.
Below is a simplified diagram of the metabolic pathway of venlafaxine.
Experimental Protocols
The this compound reference standard is primarily used for the development and validation of analytical methods for its quantification in various matrices. Below are detailed protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Venlafaxine and its Metabolites
This protocol provides a general method for the simultaneous determination of venlafaxine, O-desmethylvenlafaxine, N-desmethylvenlafaxine, and this compound in plasma samples. Method optimization may be required depending on the specific instrumentation and sample matrix.
4.1.1. Materials and Reagents
-
This compound Reference Standard
-
Venlafaxine, O-desmethylvenlafaxine, N-desmethylvenlafaxine reference standards
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Formic acid
-
Ultrapure water
-
Human plasma (blank)
4.1.2. Instrumentation
-
HPLC system with a UV or Mass Spectrometric (MS) detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
4.1.3. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the stock solutions with the mobile phase to create calibration standards and quality control samples.
-
Mobile Phase: A common mobile phase for the separation of venlafaxine and its metabolites is a gradient mixture of an aqueous buffer (e.g., 30 mmol/L ammonium acetate with 2.6 mmol/L formic acid) and an organic solvent (e.g., acetonitrile).
4.1.4. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject a portion of the reconstituted sample into the HPLC system.
4.1.5. Chromatographic Conditions
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 30 mmol/L Ammonium acetate with 2.6 mmol/L formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A typical gradient might start with a low percentage of mobile phase B, which is gradually increased over the run to elute all compounds.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 227 nm or MS detection in positive ion mode.
4.1.6. Data Analysis
-
Identify the peaks of this compound and other metabolites based on their retention times compared to the reference standards.
-
Construct a calibration curve by plotting the peak area (or peak area ratio to an internal standard) against the concentration of the calibration standards.
-
Quantify the concentration of this compound in the samples using the calibration curve.
Below is a diagram illustrating a typical HPLC workflow.
Gas Chromatography-Mass Spectrometry (GC-MS) Method for the Analysis of Venlafaxine Metabolites
GC-MS can also be employed for the analysis of this compound, often requiring derivatization to improve volatility and chromatographic performance.
4.2.1. Materials and Reagents
-
This compound Reference Standard
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Ethyl acetate (GC grade)
-
Internal standard (e.g., a deuterated analog)
4.2.2. Instrumentation
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for drug analysis (e.g., 5% phenyl-methylpolysiloxane)
4.2.3. Sample Preparation (Liquid-Liquid Extraction and Derivatization)
-
To 1 mL of plasma, add an internal standard and adjust the pH to ~9-10 with a suitable buffer.
-
Extract the analytes with 5 mL of ethyl acetate by vortexing for 5 minutes.
-
Centrifuge and transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under nitrogen.
-
Add 50 µL of the derivatizing agent (e.g., BSTFA + 1% TMCS) and 50 µL of ethyl acetate.
-
Heat at 70°C for 30 minutes to complete the derivatization.
-
Inject 1 µL of the derivatized sample into the GC-MS.
4.2.4. GC-MS Conditions
-
Column: 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 300°C) to ensure elution of all analytes.
-
Injector Temperature: 280°C
-
MS Transfer Line Temperature: 290°C
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of the derivatized this compound.
4.2.5. Data Analysis
-
Identify the derivatized this compound peak based on its retention time and mass spectrum.
-
Quantify using a calibration curve constructed with the derivatized reference standard.
Synthesis of this compound Reference Standard
For laboratories requiring the in-house synthesis of a this compound reference standard, a potential synthetic route involves the demethylation of didesmethylvenlafaxine.[5]
A generalized process is as follows:
-
Combine didesmethylvenlafaxine with a suitable solvent and a sulfide-containing demethylating agent (e.g., thiophenol).
-
Heat the reaction mixture to facilitate the demethylation process.
-
After the reaction is complete, cool the mixture and recover the this compound product through extraction and purification steps.
It is crucial to thoroughly characterize the synthesized material using techniques such as NMR, MS, and HPLC to confirm its identity and purity before use as a reference standard.
Below is a logical diagram of the synthesis and purification process.
Disclaimer
The information and protocols provided in these application notes are for research and development purposes only and should be used by qualified professionals. All laboratory work should be conducted in accordance with appropriate safety guidelines. The specific experimental conditions may require optimization based on the instrumentation, reagents, and matrices used.
References
- 1. This compound | C14H21NO2 | CID 9859500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Venlafaxine | C17H27NO2 | CID 5656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US7605290B2 - Processes for the synthesis of O-desmethylvenlafaxine - Google Patents [patents.google.com]
Application Notes and Protocol for Solid-Phase Extraction of Tridesmethylvenlafaxine
These application notes provide a detailed protocol for the solid-phase extraction (SPE) of Tridesmethylvenlafaxine, a metabolite of the antidepressant drug venlafaxine, from human plasma. This protocol is intended for researchers, scientists, and drug development professionals requiring a clean, concentrated sample for downstream analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
This compound, also known as N,O-didesmethylvenlafaxine (NODDV), is a minor metabolite of venlafaxine. Accurate quantification of venlafaxine and its metabolites is crucial for pharmacokinetic and toxicological studies. Solid-phase extraction is a widely used technique for sample cleanup and concentration prior to analysis, as it effectively removes interfering matrix components. This protocol is adapted from established methods for the extraction of venlafaxine and its other metabolites, considering the physicochemical properties of this compound to ensure optimal recovery and reproducibility.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₂₁NO₂ |
| Molecular Weight | 235.32 g/mol |
| Topological Polar Surface Area | 66.5 Ų |
Experimental Protocol
This protocol is designed for the extraction of this compound from human plasma using a mixed-mode cation exchange SPE cartridge.
Materials:
-
Human plasma samples
-
This compound analytical standard
-
Internal Standard (IS) solution (e.g., venlafaxine-d6)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide
-
Deionized water
-
Mixed-mode cation exchange SPE cartridges (e.g., C8/SCX)
-
SPE vacuum manifold
-
Centrifuge
-
Vortex mixer
-
Sample tubes
Sample Preparation:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 500 µL of plasma, add the internal standard and vortex briefly.
-
Add 500 µL of 2% formic acid in deionized water to the plasma sample.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.
-
Use the supernatant for the SPE procedure.
Solid-Phase Extraction (SPE) Procedure:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.
-
Loading: Load the pre-treated supernatant onto the conditioned SPE cartridge. Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 mL/min.
-
Washing:
-
Wash the cartridge with 1 mL of deionized water.
-
Wash the cartridge with 1 mL of 2% formic acid in deionized water.
-
Wash the cartridge with 1 mL of methanol.
-
Dry the cartridge under high vacuum for 5-10 minutes.
-
-
Elution:
-
Elute the analyte with 1 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.
-
Collect the eluate in a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
Quantitative Data Summary
The following table summarizes typical quantitative data obtained for venlafaxine and its major metabolites using SPE-LC-MS/MS methods. While specific data for this compound is limited, the expected performance should be within similar ranges.
| Analyte | Recovery (%) | LLOQ (ng/mL) |
| Venlafaxine | 72.55 - 95.9 | 1.03 - 3 |
| O-Desmethylvenlafaxine | 73.81 - 81.7 | 1.32 - 6 |
| N-Desmethylvenlafaxine | Not always reported | 3 - 5 |
| This compound (N,O-didesmethylvenlafaxine) | Expected > 70% | Expected 0.2 - 5 |
LLOQ: Lower Limit of Quantification
Experimental Workflow Diagram
Caption: Workflow for the solid-phase extraction of this compound.
Signaling Pathway Diagram (Logical Relationship)
As this is a chemical extraction protocol, a biological signaling pathway is not applicable. The following diagram illustrates the logical relationship of the analyte and its metabolites.
Caption: Metabolic pathway of Venlafaxine to this compound.
Application Note: Gas Chromatographic Analysis of Tridesmethylvenlafaxine
Abstract
This application note details a sensitive and specific method for the determination of Tridesmethylvenlafaxine (N,N-Didesmethyl-O-desmethyl Venlafaxine) using gas chromatography-mass spectrometry (GC-MS). Due to the polar nature of the analyte, a derivatization step is incorporated to improve its volatility and chromatographic behavior. The protocol provided herein is intended for researchers, scientists, and drug development professionals for the quantitative analysis of this compound in various matrices.
Introduction
This compound is a major metabolite of the antidepressant drug venlafaxine. Accurate quantification of this metabolite is crucial in pharmacokinetic, pharmacodynamic, and toxicological studies. Gas chromatography, particularly when coupled with a mass spectrometric detector (GC-MS), offers high resolution and sensitivity for the analysis of drug compounds. However, the presence of polar functional groups in this compound necessitates a derivatization step to enhance its volatility for GC analysis. This protocol outlines a comprehensive procedure, including sample preparation, derivatization, and GC-MS analysis.
Principle of the Method
The analytical method is based on the extraction of this compound from the sample matrix, followed by derivatization to create a less polar and more volatile derivative. The derivatized analyte is then separated from other components on a gas chromatography column and subsequently detected by a mass spectrometer. The mass spectrometer provides high selectivity and can be operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
Experimental Protocol
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., Protriptyline or a deuterated analog of the analyte)
-
Methanol (HPLC grade)
-
Heptafluorobutyric anhydride (HFBA) or other suitable derivatizing agent
-
Ethyl acetate (HPLC grade)
-
Anhydrous sodium sulfate
-
0.1 M Sodium hydroxide solution
-
Phosphate buffer (pH 7)
Instrumentation
A gas chromatograph equipped with a mass selective detector (GC-MS) is used. The following are typical instrument conditions and should be optimized for the specific instrument and application.
Table 1: GC-MS Instrument Parameters
| Parameter | Value |
| GC System | Agilent 8890 GC or equivalent |
| Column | Agilent J&W HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent[3] |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | |
| Initial Temperature | 100 °C, hold for 1 min |
| Ramp 1 | 25 °C/min to 200 °C, hold for 2 min |
| Ramp 2 | 10 °C/min to 300 °C, hold for 5 min |
| MS System | Agilent 7000D Triple Quadrupole MS or equivalent |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Electron Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
| Hypothetical SIM Ions | m/z (to be determined after derivatization and fragmentation analysis) |
Sample Preparation
The sample preparation involves a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the matrix.[4][5]
-
Spiking: To 1 mL of the sample (e.g., plasma, urine), add the internal standard.
-
Basification: Add 1 mL of 0.1 M sodium hydroxide to basify the sample.
-
Extraction: Add 5 mL of dichloromethane, vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes.
-
Separation: Transfer the organic layer to a clean tube.
-
Drying: Pass the organic layer through anhydrous sodium sulfate to remove any residual water.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.
Derivatization
Derivatization is a critical step to improve the volatility and thermal stability of this compound.[1][2]
-
To the dried extract, add 50 µL of ethyl acetate and 50 µL of heptafluorobutyric anhydride (HFBA).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
After cooling to room temperature, evaporate the excess reagent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
Method Validation Parameters (Hypothetical Data)
The following table summarizes the typical parameters that should be evaluated during method validation. The values presented are hypothetical and serve as a guideline.
Table 2: Method Validation Parameters
| Parameter | Result |
| Retention Time (min) | ~ 8.5 min (for the derivatized analyte) |
| Linearity (ng/mL) | 5 - 1000 |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) (ng/mL) | 1.5 |
| Limit of Quantification (LOQ) (ng/mL) | 5.0 |
| Accuracy (%) | 95 - 105 |
| Precision (%RSD) | < 15 |
| Recovery (%) | > 85 |
Data Presentation and Analysis
Quantitative analysis is performed by constructing a calibration curve from the peak area ratio of the analyte to the internal standard versus the concentration of the calibration standards. The concentration of this compound in the samples is then determined from this calibration curve.
Visualizations
References
- 1. uoguelph.ca [uoguelph.ca]
- 2. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 3. agilent.com [agilent.com]
- 4. Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of O-Desmethylvenlafaxine via Reductive Amination of Tridesmethylvenlafaxine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of O-desmethylvenlafaxine (ODV), a major active metabolite of the antidepressant venlafaxine. The described method focuses on the reductive amination of tridesmethylvenlafaxine, a key intermediate. This process offers a direct and efficient route to ODV. These notes are intended to guide researchers in the fields of medicinal chemistry, process development, and pharmaceutical sciences in the successful synthesis and purification of this important compound.
Introduction
O-desmethylvenlafaxine, also known as desvenlafaxine, is a serotonin-norepinephrine reuptake inhibitor (SNRI) used in the treatment of major depressive disorder. Its synthesis is a critical aspect of its pharmaceutical development and production. One effective synthetic route involves the reductive amination of this compound. This method is advantageous due to its directness and the availability of the starting materials. Reductive amination, in this context, involves the reaction of the primary amine group of this compound with formaldehyde to form an intermediate imine, which is subsequently reduced in situ to the desired N,N-dimethylated product, O-desmethylvenlafaxine.
Chemical Reaction and Mechanism
The core of the synthesis is the N,N-dimethylation of this compound using a formaldehyde source and a suitable reducing agent. The reaction proceeds via a two-step, one-pot process. First, the primary amine of this compound reacts with formaldehyde to form a Schiff base (imine intermediate). This is followed by the reduction of the imine by a hydride-donating reducing agent, such as sodium borohydride, to yield the tertiary amine, O-desmethylvenlafaxine. The overall reaction is depicted below.
Troubleshooting & Optimization
Technical Support Center: Chromatographic Separation of Tridesmethylvenlafaxine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the chromatographic separation of tridesmethylvenlafaxine (also known as N,O-didesmethylvenlafaxine).
Troubleshooting Guide
This section addresses specific issues that may arise during the chromatographic analysis of this compound.
Question: Why am I observing poor resolution between this compound and other venlafaxine metabolites?
Answer: Co-elution of structurally similar metabolites is a common challenge. Several factors can contribute to poor resolution. Consider the following troubleshooting steps:
-
Mobile Phase Optimization:
-
pH Adjustment: The pH of the mobile phase significantly impacts the retention of ionizable compounds like this compound and its parent compounds. Adjusting the pH can alter the ionization state and improve separation. For instance, a mobile phase of methanol:water (35:65, v/v) adjusted to pH 2.5 with phosphoric acid has been used successfully for separating venlafaxine and its metabolites.[1][2]
-
Organic Modifier: The type and concentration of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase can be adjusted to fine-tune the separation. Experiment with different ratios of the organic modifier to the aqueous phase.
-
Buffer Concentration: For ion-exchange or mixed-mode chromatography, optimizing the buffer concentration can enhance resolution.
-
-
Stationary Phase Selection:
-
A standard C18 column may not always provide sufficient selectivity. Consider using a column with a different stationary phase chemistry, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivities for closely related compounds.
-
-
Gradient Elution: If you are using an isocratic method, switching to a gradient elution can help to better separate compounds with different polarities. A shallow gradient can be particularly effective in resolving closely eluting peaks.
Question: What is causing significant peak tailing for my this compound peak?
Answer: Peak tailing for basic compounds like this compound is often due to secondary interactions with acidic silanol groups on the silica-based stationary phase.[3][4] Here are some solutions:
-
Use an End-Capped Column: Modern, high-purity silica columns with end-capping significantly reduce the number of free silanol groups, minimizing secondary interactions.
-
Lower Mobile Phase pH: Operating at a low pH (e.g., 2.5-3.5) ensures that the basic analytes are fully protonated and reduces the interaction with residual silanols.[1][2]
-
Add a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can mask the active silanol sites and improve peak shape.
-
Column Overload: Injecting too much sample can lead to peak tailing.[5] Try diluting your sample and injecting a smaller volume.
Question: How can I mitigate matrix effects in the bioanalysis of this compound in plasma?
Answer: Matrix effects, which cause ion suppression or enhancement in LC-MS/MS analysis, are a major concern in bioanalysis.[6][7][8] Here are strategies to minimize their impact:
-
Improve Sample Preparation:
-
Solid-Phase Extraction (SPE): SPE is generally more effective at removing interfering matrix components than protein precipitation (PPT) or liquid-liquid extraction (LLE).[9][10]
-
Liquid-Liquid Extraction (LLE): Optimizing the extraction solvent and pH can improve the selectivity of the extraction and reduce matrix components. A simple one-step extraction with ethyl acetate has been reported.[1][2]
-
-
Chromatographic Separation: Ensure that this compound is chromatographically separated from the bulk of the matrix components, particularly phospholipids, which are a common cause of ion suppression. A longer chromatographic run or a more efficient column can help.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte of interest. Deuterium-labeled venlafaxine and O-desmethylvenlafaxine have been used as internal standards.[11]
Frequently Asked Questions (FAQs)
Q1: What are the typical chromatographic conditions for the analysis of this compound?
A1: The optimal conditions will depend on the specific analytical goals (e.g., speed, resolution, sensitivity) and the available instrumentation. However, reverse-phase HPLC with a C18 column is a common starting point. Refer to the tables below for examples of published methods.
Q2: Can I use a UV detector for the analysis of this compound?
A2: Yes, UV detection is feasible. The detection wavelength is typically set around 226-227 nm.[12] However, for bioanalytical applications requiring high sensitivity and selectivity, LC-MS/MS is the preferred method.
Q3: What is a suitable internal standard for the quantification of this compound?
A3: For LC-MS/MS analysis, a stable isotope-labeled analog of this compound would be ideal. However, deuterium-labeled venlafaxine and O-desmethylvenlafaxine have been successfully used.[11] For HPLC-UV analysis, a compound with similar chemical properties and retention behavior, such as carbamazepine, can be used.[12]
Quantitative Data Summary
The following tables summarize chromatographic conditions from various published methods for the analysis of venlafaxine and its metabolites, including this compound.
Table 1: HPLC Methods for Venlafaxine and Metabolites
| Parameter | Method 1[1][2] | Method 2[13] | Method 3[12] |
| Column | Chromolith™ Performance RP-18e (100 x 4.6 mm) | ODS analytical column (250 x 4.6 mm, 5 µm) | Phenomenex Gemini C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:Water (35:65, v/v), pH 2.5 with H₃PO₄ | Acetonitrile:Methanol:KH₂PO₄ buffer (30:30:40), pH 6.1 | Methanol:0.05 M KH₂PO₄ (70:30, v/v), pH 6.2 |
| Flow Rate | 2.0 mL/min | 1.5 mL/min | 1.0 mL/min |
| Detection | Fluorescence (λex 200 nm / λem 300 nm) | UV at 227 nm | UV at 226 nm |
| Internal Standard | Not specified | Not specified | Carbamazepine |
Table 2: LC-MS/MS Methods for Venlafaxine and Metabolites
| Parameter | Method 1[9][10] | Method 2[11] | Method 3[14] |
| Column | Betasil C18 | Chiral AGP | Hypurity Cyano (50 x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic | Time programmed gradient | Not specified |
| Flow Rate | Not specified | Not specified | Not specified |
| Detection | Tandem Mass Spectrometry (MS/MS) | Tandem Mass Spectrometry (MS/MS) | Tandem Mass Spectrometry (MS/MS) |
| Internal Standard | Escitalopram | Deuterium-labeled VEN and ODV | Nadolol |
| Run Time | 3 min | 16 min | 3 min |
Experimental Protocols
Protocol 1: HPLC-UV Method for the Determination of Venlafaxine and its Metabolites
This protocol is based on the method described by Ardakani et al. (2010).[1][2]
-
Chromatographic System:
-
HPLC system with a pump, autosampler, and UV detector.
-
Column: Chromolith™ Performance RP-18e (100 x 4.6 mm).
-
Detector Wavelength: 227 nm.
-
-
Reagents and Solutions:
-
Methanol (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid.
-
Mobile Phase: Prepare a mixture of methanol and water (35:65, v/v). Adjust the pH to 2.5 with phosphoric acid. Filter and degas the mobile phase before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 2.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
-
Sample Preparation (from Plasma):
-
To 1 mL of plasma, add the internal standard.
-
Add 4 mL of ethyl acetate and vortex for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase and inject into the HPLC system.
-
-
Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Visualizations
Caption: Troubleshooting workflow for common HPLC issues.
Caption: Factors affecting chromatographic separation.
References
- 1. Development and validation of a rapid HPLC- fluorescence method for simultaneous determination of venlafaxine and its major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a rapid HPLC- fluorescence method for simultaneous determination of venlafaxine and its major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. google.com [google.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eijppr.com [eijppr.com]
- 8. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Liquid chromatography tandem mass spectrometry method for the simultaneous stereoselective determination of venlafaxine and its major metabolite, O-desmethylvenlafaxine, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. RP-HPLC Estimation of Venlafaxine Hydrochloride in Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Matrix Effects in Tridesmethylvenlafaxine Bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals encountering matrix effects in the bioanalysis of tridesmethylvenlafaxine.
Troubleshooting Guide
This guide addresses specific issues that may arise during the LC-MS/MS analysis of this compound, with a focus on identifying and mitigating matrix effects.
| Issue/Question | Possible Cause(s) | Recommended Solution(s) |
| Why am I seeing low signal intensity or complete signal loss for this compound? | Ion Suppression: Co-eluting endogenous matrix components (e.g., phospholipids, salts) can interfere with the ionization of the analyte in the mass spectrometer source, leading to a decreased signal. | 1. Improve Sample Preparation: Employ more rigorous extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components. Protein precipitation is a simpler method but may be less effective at removing phospholipids. 2. Optimize Chromatography: Adjust the chromatographic method to separate the analyte from the interfering matrix components. This can involve changing the column, mobile phase composition, or gradient profile. 3. Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization. However, ensure that the diluted concentration of this compound remains above the lower limit of quantification (LLOQ). |
| My results show high variability between replicate injections of the same sample. What could be the cause? | Inconsistent Matrix Effects: The composition of the biological matrix can vary between samples, leading to different degrees of ion suppression or enhancement. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for variable matrix effects as it will be affected in the same way as the analyte. 2. Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to account for consistent matrix effects. |
| How can I confirm that the issues I'm observing are due to matrix effects? | Systematic Investigation: It is crucial to systematically evaluate the presence and extent of matrix effects. | 1. Post-Column Infusion Experiment: This qualitative technique helps to identify regions in the chromatogram where ion suppression or enhancement occurs. 2. Quantitative Assessment of Matrix Factor: This involves comparing the analyte response in a post-extraction spiked blank matrix sample to the response in a neat solution. |
| I've tried different sample preparation methods, but I still observe significant matrix effects. What are my next steps? | Persistent Matrix Interferences: Some matrix components can be particularly challenging to remove. | 1. Change Ionization Polarity: If using positive ion mode, try switching to negative ion mode (if the analyte can be ionized) to see if the interferences are less pronounced. 2. Employ a Different Chromatographic Separation Technique: Consider using a column with a different stationary phase chemistry (e.g., HILIC instead of reversed-phase) to alter the elution profile of the analyte and interferences. |
Frequently Asked Questions (FAQs)
1. What are matrix effects in the context of this compound bioanalysis?
Matrix effects are the alteration of analyte ionization in the mass spectrometer source due to the presence of co-eluting, undetected components in the biological sample matrix. These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.
2. What are the common sources of matrix effects in plasma or serum samples?
The most common sources of matrix effects in plasma and serum are phospholipids from cell membranes, salts, and endogenous metabolites. These components can interfere with the desolvation and ionization processes in the electrospray ionization (ESI) source.
3. How is the matrix effect quantitatively evaluated?
The matrix effect is typically quantified by calculating the Matrix Factor (MF).[1] This is done by comparing the peak area of an analyte spiked into a blank matrix extract (post-extraction) with the peak area of the analyte in a neat solution at the same concentration. An IS-normalized MF is often calculated to assess the ability of the internal standard to compensate for matrix effects.[1]
4. What is an acceptable level of matrix effect?
According to regulatory guidelines, the precision of the internal standard-normalized matrix factor should be within a certain percentage, often ≤15% CV, to ensure that the matrix effect is consistent and adequately compensated for by the internal standard. While minor matrix effects were noted in some studies of venlafaxine and its metabolites, the recovery and process efficiencies were found to be greater than 96%.[2]
Quantitative Data on Matrix Effects
The following table summarizes findings related to matrix effects in the analysis of venlafaxine and its metabolites, including this compound (often denoted as N,O-didesmethylvenlafaxine or NODDV).
| Analyte | Sample Preparation Method | Matrix Effect Observation | Quantitative Data (if available) | Reference |
| Venlafaxine and 5 metabolites (including NODDV) | Protein Precipitation | Minor matrix effects observed | Recovery efficiency and process efficiency were >96% for all analytes. | [2] |
| Venlafaxine and O-desmethylvenlafaxine | Solid-Phase Extraction | Matrix effect was quantitatively measured. | The matrix factor (MF) was estimated as the ratio of the analyte peak response in the presence and absence of matrix ions. The IS-normalized MF was also calculated. | [1] |
Experimental Protocols
Protocol for Quantitative Assessment of Matrix Effect (Post-Extraction Spiking Method)
This protocol is based on the 'golden standard' method for quantitatively assessing matrix effects in regulated bioanalysis.[3]
Objective: To determine the extent of ion suppression or enhancement for this compound.
Materials:
-
Blank biological matrix (e.g., plasma) from at least six different sources.
-
This compound analytical standard.
-
Internal standard (ideally a stable isotope-labeled version of the analyte).
-
Reagents and solvents for the extraction procedure.
-
LC-MS/MS system.
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare a standard solution of this compound and the internal standard in the reconstitution solvent at a known concentration (e.g., at low and high QC levels).
-
Set B (Post-Extraction Spiked Sample): Process blank biological matrix samples through the entire extraction procedure. After the final evaporation step, reconstitute the extract with the standard solution from Set A.
-
Set C (Blank Matrix): Process blank biological matrix samples through the entire extraction procedure and reconstitute with the reconstitution solvent. (This is to ensure the matrix is clean).
-
-
Analyze the samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Response in Set B) / (Peak Response in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
-
Evaluate the Results: The coefficient of variation (CV%) of the IS-normalized MF from the different sources of the biological matrix should be within the acceptance criteria (typically ≤15%).
Visualizations
Caption: A logical workflow for troubleshooting matrix effects.
Caption: Experimental workflow for matrix effect assessment.
References
- 1. Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tridesmethylvenlafaxine Analysis by Mass Spectrometry
Welcome to the technical support center for the analysis of Tridesmethylvenlafaxine (N,O-didesmethylvenlafaxine) using mass spectrometry. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows and overcoming common challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the LC-MS/MS analysis of this compound, focusing on improving ionization efficiency and ensuring accurate quantification.
Issue 1: Low Signal Intensity or Poor Ionization of this compound
Possible Causes:
-
Suboptimal Ionization Source: Electrospray ionization (ESI) is commonly used for venlafaxine and its metabolites, but its efficiency can be compound-dependent.[1][2] this compound, being a metabolite, might exhibit different ionization behavior compared to the parent drug, venlafaxine.
-
Mobile Phase Composition: The pH and additives in the mobile phase play a crucial role in the ionization process. An inappropriate mobile phase can lead to poor protonation of the analyte in positive ion mode.
-
Matrix Effects: Co-eluting endogenous substances from the biological matrix (e.g., plasma, urine) can suppress the ionization of the target analyte.[3][4]
-
Source Parameters: Non-optimized ESI source parameters, such as capillary voltage, gas flow, and temperature, can significantly impact signal intensity.[5][6]
Solutions:
-
Optimize the Mobile Phase:
-
Acidic Additives: For positive mode ESI, ensure the mobile phase is acidic to promote protonation. Additives like formic acid (0.1%) or ammonium acetate can enhance the signal.[7][8]
-
Solvent Composition: Vary the ratio of organic solvent (e.g., acetonitrile, methanol) to aqueous phase to find the optimal conditions for this compound. Methanol is often preferred in APCI mode to avoid ion suppression.[9]
-
-
Mitigate Matrix Effects:
-
Sample Preparation: Employ a robust sample extraction method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.[7]
-
Chromatographic Separation: Optimize the HPLC/UPLC method to ensure this compound is chromatographically separated from major matrix components.
-
Dilution: Diluting the sample extract can reduce the concentration of interfering substances, thereby minimizing ion suppression.[10]
-
-
Tune Ion Source Parameters:
-
Consider an Alternative Ionization Technique:
Issue 2: Inconsistent or Irreproducible Results
Possible Causes:
-
Variable Matrix Effects: The extent of ion suppression or enhancement can vary between different sample lots or sources.[4]
-
Column Contamination: Accumulation of matrix components on the analytical column can lead to shifting retention times and altered peak shapes.[10]
-
In-source Fragmentation: Instability of the protonated molecule can lead to fragmentation within the ion source, resulting in a lower abundance of the precursor ion.
Solutions:
-
Use an Internal Standard:
-
A stable isotope-labeled internal standard (SIL-IS) for this compound is highly recommended to compensate for variations in matrix effects and ionization efficiency.[3]
-
-
Implement Column Washing:
-
Optimize Collision Energy (for MS/MS):
-
If using tandem mass spectrometry, optimize the collision energy to ensure efficient fragmentation of the precursor ion and maximize the intensity of the product ions.
-
Frequently Asked Questions (FAQs)
Q1: What is the best ionization mode for this compound?
A1: Electrospray ionization (ESI) in the positive ion mode is the most commonly reported and effective technique for the analysis of venlafaxine and its metabolites, including this compound.[7][12] This is due to the presence of basic nitrogen atoms in the molecule that are readily protonated.
Q2: What are the typical precursor and product ions for this compound in MS/MS analysis?
A2: While specific m/z values can vary slightly based on the instrument and conditions, published methods for the analysis of venlafaxine metabolites can provide a starting point. For N,O-didesmethylvenlafaxine (this compound), you would expect a precursor ion corresponding to [M+H]+. The product ions would result from characteristic fragmentation pathways. It is essential to perform compound tuning to determine the optimal precursor and product ions for your specific instrument.
Q3: How can I improve the sensitivity of my assay for this compound?
A3: To improve sensitivity:
-
Optimize Sample Extraction: A clean extract with high recovery will improve the signal-to-noise ratio. Solid-phase extraction is often effective.[12]
-
Enhance Ionization: As detailed in the troubleshooting guide, optimize mobile phase composition (e.g., by adding formic acid or ammonium acetate) and tune all ion source parameters.[7][8]
-
Injection Volume: Increasing the injection volume can increase the signal, but be mindful of potential overloading effects on the column.[12]
-
Use a High-Efficiency Column: Employing a UPLC column with smaller particles can lead to sharper peaks and improved sensitivity.[12]
Q4: What are acceptable recovery and matrix effect values for a validated method?
A4: According to regulatory guidelines, the recovery of the analyte should be consistent, precise, and reproducible. While there are no absolute acceptance criteria for recovery percentage, it should be as high as possible. The matrix effect should be assessed, and the coefficient of variation (CV) of the signal response in the presence of matrix from different sources should typically be ≤15%.
Experimental Protocols & Data
Example Protocol: LC-MS/MS Analysis of this compound in Plasma
This protocol is a generalized example based on published methods and should be optimized for your specific instrumentation and application.
-
Sample Preparation (Solid-Phase Extraction):
-
Precondition an SPE cartridge with methanol followed by water.
-
Load a plasma sample (e.g., 100 µL) that has been pre-treated (e.g., with a buffer and internal standard).
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte with an appropriate elution solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used.[7]
-
Mobile Phase A: Water with 0.1% formic acid or an ammonium acetate buffer.[7][8]
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B.
-
Flow Rate: Typical flow rates are in the range of 0.3-1.0 mL/min.[7][12]
-
Column Temperature: Maintained at a constant temperature, for example, 35°C.[12]
-
-
Mass Spectrometry:
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM).[12]
-
Precursor/Product Ions: Determined by direct infusion and tuning of a this compound standard.
-
Source Parameters: Optimized nebulizer pressure, drying gas flow and temperature, and capillary voltage.
-
Quantitative Data from Literature
The following table summarizes performance characteristics from a published method for the analysis of venlafaxine and its metabolites.
| Parameter | Venlafaxine (VEN) | O-desmethylvenlafaxine (ODV) | N-desmethylvenlafaxine (NDV) | N,O-didesmethylvenlafaxine (DDV/Tridesmethylvenlafaxine) |
| Linearity Range (ng/mL) | 4.0 - 700 | 2.0 - 900 | 3.0 - 800 | 2.0 - 700 |
| Limit of Detection (LOD) (ng/mL) | 0.4 | 0.2 | 0.3 | 0.2 |
| Extraction Recovery (%) | > 77% | > 77% | > 77% | > 77% |
| Methodology Recovery (%) | > 91% | > 91% | > 91% | > 91% |
| Data adapted from a study by Liu et al. on the simultaneous determination of venlafaxine and its metabolites in human plasma.[7] |
Visualizations
Logical Workflow for Troubleshooting Low Signal Intensity
References
- 1. Principles of Metabolomic Mass Spectrometry Identification - Creative Proteomics [creative-proteomics.com]
- 2. Towards Unbiased Evaluation of Ionization Performance in LC-HRMS Metabolomics Method Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. High performance liquid chromatography-electrospray ionization mass spectrometry (HPLC-MS/ESI) method for simultaneous determination of venlafaxine and its three metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sysrevpharm.org [sysrevpharm.org]
- 9. agilent.com [agilent.com]
- 10. DSpace [research-repository.griffith.edu.au]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Rapid sensitive validated UPLC–MS method for determination of venlafaxine and its metabolite in rat plasma: Application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Tridesmethylvenlafaxine Extraction from Urine
Welcome to the technical support center for the analysis of Tridesmethylvenlafaxine. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the successful extraction of this compound from urine samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from urine?
A1: The most prevalent and effective methods for extracting this compound and its parent compound, Venlafaxine, from urine are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). SPE is often preferred for its high-throughput capabilities and cleaner extracts, while LLE can be a cost-effective alternative.
Q2: Why am I seeing low recovery of this compound in my experiments?
A2: Low recovery can stem from several factors, including:
-
Suboptimal pH: The pH of the urine sample is critical for ensuring the analyte is in the correct form for extraction.
-
Inappropriate SPE Sorbent or LLE Solvent: The choice of extraction phase is crucial and depends on the physicochemical properties of this compound.
-
Insufficient Elution Solvent Strength (SPE): The elution solvent may not be strong enough to desorb the analyte from the SPE sorbent.
-
Incomplete Phase Separation (LLE): Emulsions or incomplete separation of the aqueous and organic layers can lead to loss of the analyte.
Q3: What are matrix effects and how do they impact the analysis of this compound?
A3: Matrix effects are a significant challenge in the analysis of biological samples like urine, especially when using sensitive techniques like LC-MS/MS.[1][2] These effects arise from co-extracted endogenous components (salts, proteins, etc.) that can interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either ion suppression or enhancement.[2][3] This can result in inaccurate and unreliable quantification of this compound.
Q4: How can I minimize matrix effects in my urine analysis?
A4: Several strategies can be employed to mitigate matrix effects:
-
Effective Sample Preparation: Utilizing a robust extraction method like SPE or LLE to remove interfering components is a primary strategy.[2]
-
Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate this compound from co-eluting matrix components is crucial.[4]
-
Sample Dilution: Diluting the urine sample can reduce the concentration of interfering substances, thereby lessening their impact on the analysis.[5]
-
Use of an Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte can help to compensate for matrix effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Recovery | SPE: Incorrect sorbent type, suboptimal sample pH, insufficient conditioning/equilibration, weak elution solvent. | Review the pKa of this compound and select an appropriate mixed-mode or polymeric SPE sorbent. Adjust sample pH to ensure the analyte is retained. Ensure proper conditioning and equilibration of the SPE cartridge. Test a stronger elution solvent or a combination of solvents.[6] |
| LLE: Incorrect solvent, suboptimal pH, emulsion formation. | Test different organic solvents with varying polarities. Adjust the pH of the urine sample to optimize partitioning. To break emulsions, try centrifugation, adding salt, or heating/cooling the sample. | |
| High Matrix Effects (Ion Suppression/Enhancement) | Co-elution of endogenous urine components with the analyte. | Improve chromatographic separation by modifying the mobile phase gradient or using a different column. Enhance sample cleanup by using a more selective SPE sorbent or performing a two-step extraction. Dilute the urine sample before extraction.[5] |
| Poor Reproducibility (%RSD > 15%) | Inconsistent sample processing, variability in urine matrix between samples, SPE cartridge channeling. | Automate the extraction process if possible to ensure consistency.[7] Use a robust and validated protocol. Ensure a consistent flow rate during SPE to prevent channeling. |
| Peak Tailing or Splitting in Chromatogram | Co-eluting interferences, active sites on the analytical column, inappropriate mobile phase pH. | Improve the cleanup step during sample preparation. Use a column with end-capping or a different stationary phase. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
Data Presentation: Comparison of Extraction Methods
The following tables summarize typical performance data for different extraction methodologies. Please note that actual results will vary depending on the specific experimental conditions.
Table 1: Solid-Phase Extraction (SPE) Performance
| Sorbent Type | Sample pH | Elution Solvent | Typical Recovery (%) | Key Advantage |
| Mixed-Mode Cation Exchange (MCX) | 4-6 | 5% NH4OH in Methanol/Acetonitrile | 85-105% | High selectivity for basic compounds, excellent cleanup.[8] |
| Polymeric Reversed-Phase (e.g., HLB) | 6-8 | Methanol with 2% Formic Acid | 80-100% | Broad retention of polar and non-polar compounds.[9] |
| C18 (Reversed-Phase) | 7-9 | Acetonitrile | 70-90% | Good for less polar analytes, may require more rigorous cleanup. |
Table 2: Liquid-Liquid Extraction (LLE) Performance
| Extraction Solvent | Sample pH | Typical Recovery (%) | Key Advantage |
| Ethyl Acetate | 9-10 | 75-95% | Good selectivity for basic drugs. |
| Dichloromethane | 9-10 | 80-98% | High extraction efficiency, but can co-extract more interferences.[5] |
| Methyl tert-butyl ether (MTBE) | 9-10 | 70-90% | Lower tendency to form emulsions compared to other solvents. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) using Mixed-Mode Cation Exchange
This protocol is designed for the selective extraction of this compound from urine.
Materials:
-
Mixed-Mode Cation Exchange (MCX) SPE cartridges (e.g., 30 mg, 1 mL)
-
Urine sample
-
Internal Standard (e.g., this compound-d6)
-
4% Phosphoric Acid in water
-
2% Formic Acid in water
-
Methanol
-
Acetonitrile
-
Ammonium Hydroxide
-
SPE Vacuum Manifold
-
Collection tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Pre-treatment:
-
Pipette 500 µL of urine into a centrifuge tube.
-
Add the internal standard and vortex briefly.
-
Add 500 µL of 4% phosphoric acid to the sample.
-
Vortex to mix.
-
-
SPE Cartridge Conditioning:
-
Place the MCX SPE cartridges on the vacuum manifold.
-
Condition the cartridges with 1 mL of methanol.
-
Equilibrate the cartridges with 1 mL of water. Do not let the sorbent go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge.
-
Apply a gentle vacuum to draw the sample through the sorbent at a flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
Dry the cartridge under high vacuum for 5-10 minutes.
-
-
Elution:
-
Place clean collection tubes in the manifold.
-
Elute the analyte with 2 x 500 µL aliquots of 5% ammonium hydroxide in a 50:50 mixture of acetonitrile and methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol provides a classic LLE method for the extraction of this compound.
Materials:
-
Urine sample
-
Internal Standard (e.g., this compound-d6)
-
1M Sodium Hydroxide (NaOH)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Pre-treatment:
-
Pipette 1 mL of urine into a 15 mL centrifuge tube.
-
Add the internal standard and vortex briefly.
-
Add 1M NaOH dropwise to adjust the pH to approximately 9.5.
-
-
Extraction:
-
Add 5 mL of ethyl acetate to the tube.
-
Cap the tube and vortex vigorously for 2 minutes.
-
-
Phase Separation:
-
Centrifuge the tube at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
-
Collection of Organic Layer:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Visualized Workflows
The following diagrams illustrate the experimental workflows for the described extraction protocols.
References
- 1. agilent.com [agilent.com]
- 2. longdom.org [longdom.org]
- 3. [PDF] Ion suppression: A major concern in mass spectrometry | Semantic Scholar [semanticscholar.org]
- 4. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. aurorabiomed.com [aurorabiomed.com]
- 8. waters.com [waters.com]
- 9. Analysis of Drugs of Abuse in Urine [sigmaaldrich.com]
Technical Support Center: Overcoming Poor Fragmentation of Tridesmethylvenlafaxine in MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor fragmentation of Tridesmethylvenlafaxine during tandem mass spectrometry (MS/MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its fragmentation a concern?
This compound is a metabolite of the antidepressant drug venlafaxine. In mass spectrometry-based bioanalysis, efficient fragmentation of an analyte is crucial for achieving sensitive and specific quantification using methods like Multiple Reaction Monitoring (MRM). Poor fragmentation leads to low signal intensity of product ions, compromising the assay's sensitivity and reliability.
Q2: What is the expected precursor ion ([M+H]⁺) for this compound?
This compound has a molecular formula of C₁₄H₂₁NO₂ and a monoisotopic mass of 235.1572 g/mol .[1] Therefore, in positive electrospray ionization (ESI) mode, the expected protonated precursor ion to be targeted in the first stage of mass spectrometry (MS1) is m/z 236.1645.
Q3: What are the common reasons for poor fragmentation of small molecules like this compound in Collision-Induced Dissociation (CID)?
Several factors can contribute to poor fragmentation in CID, the most common fragmentation technique:
-
Molecular Stability: The molecule may be inherently stable and lack easily cleavable bonds at the applied collision energies.
-
Low Internal Energy: The precursor ions may not be gaining enough internal energy during the collision process to induce fragmentation.
-
Inefficient Collision Gas: The type and pressure of the collision gas (e.g., argon, nitrogen) can affect the efficiency of energy transfer.
-
Stable Precursor Ion: The protonated molecule might be very stable, making it resistant to fragmentation.
-
Fragmentation Pathway: The molecule might fragment into a neutral loss and a product ion with the same mass as the precursor, which is not detectable in a standard product ion scan.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and overcome poor fragmentation of this compound.
Issue: Low or No Product Ion Signal for this compound
Potential Cause 1: Suboptimal Collision Energy
The applied collision energy (CE) is insufficient to induce fragmentation.
Solution:
Perform a collision energy optimization experiment. This involves infusing a standard solution of this compound and ramping the collision energy across a wide range (e.g., 5-60 eV) while monitoring the intensity of the precursor and potential product ions. The optimal CE will be the value that produces the highest intensity for the desired product ion.
Potential Cause 2: Inherent Stability of the Molecule to CID
The chemical structure of this compound may be resistant to fragmentation by collisional activation.
Solutions:
-
Increase Collision Energy Further: Carefully increase the collision energy beyond the typical range. Monitor for fragmentation, but also be aware of excessive fragmentation into very small, non-specific ions.
-
Consider In-Source Fragmentation: Apply a voltage potential to the ion source optics (e.g., cone voltage, declustering potential) to induce fragmentation before the ions enter the mass analyzer. This can sometimes produce fragments that are not observed with CID.
-
Utilize Alternative Fragmentation Techniques: If available on your instrument, explore alternative fragmentation methods that utilize different mechanisms to induce bond cleavage. These can be particularly effective for molecules that are stable to CID.
-
Electron Capture Dissociation (ECD) / Electron Transfer Dissociation (ETD): These techniques involve the transfer of an electron to the precursor ion, leading to fragmentation through a different mechanism than CID. They are particularly useful for cleaving N-Cα bonds in the peptide backbone, but can also be effective for small molecules with specific functional groups.
-
Ultraviolet Photodissociation (UVPD): This method uses high-energy photons to induce fragmentation and can often generate a greater diversity of product ions compared to CID.
-
Potential Cause 3: Instrument Parameters are Not Optimized
Other mass spectrometer parameters besides collision energy can influence fragmentation efficiency.
Solutions:
-
Collision Gas Pressure: Ensure the collision gas pressure is within the manufacturer's recommended range. A higher pressure can lead to more collisions and better fragmentation, but excessive pressure can cause scattering and loss of ion signal.
-
Activation Time (in Ion Traps): For ion trap mass spectrometers, the time over which the precursor ion is excited (activation time) can be optimized to improve fragmentation.
-
Precursor Ion Isolation Width: A narrow isolation width ensures that only the intended precursor ion is selected for fragmentation, reducing background noise and improving the quality of the product ion spectrum.
Experimental Protocols
Protocol 1: Collision Energy Optimization for this compound
-
Sample Preparation: Prepare a 100 ng/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infusion Setup: Infuse the solution directly into the mass spectrometer's ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
MS Method Setup:
-
Set the mass spectrometer to positive ESI mode.
-
In the MS1 scan, confirm the presence of the precursor ion at m/z 236.2.
-
Create a product ion scan method for the precursor ion m/z 236.2.
-
Set up a series of experiments where the collision energy is ramped in discrete steps (e.g., 5, 10, 15, 20, 25, 30, 35, 40, 45, 50, 55, 60 eV).
-
-
Data Acquisition: Acquire product ion spectra at each collision energy level.
-
Data Analysis:
-
Examine the product ion spectra at each CE.
-
Plot the intensity of the most abundant and specific product ions as a function of collision energy.
-
The optimal collision energy is the value that provides the highest intensity for the desired product ion(s).
-
Data Presentation
Table 1: Predicted and Reported Product Ions for Venlafaxine and its Metabolites
This table provides a reference for expected product ions based on the fragmentation of structurally similar compounds.
| Compound | Precursor Ion [M+H]⁺ (m/z) | Key Product Ions (m/z) | Common Fragment Structure |
| Venlafaxine | 278.3 | 121.1 | Methoxyphenyl-ethyl fragment |
| O-Desmethylvenlafaxine | 264.2 | 107.1 | Hydroxyphenyl-ethyl fragment |
| N-Desmethylvenlafaxine | 264.2 | 121.1, 44.1 | Methoxyphenyl-ethyl fragment, Methylamino-ethyl fragment[2] |
| This compound (Predicted) | 236.2 | ~121.1, ~107.1 | Methoxyphenyl-ethyl or Hydroxyphenyl-ethyl fragments |
Visualizations
Caption: Workflow for Collision Energy Optimization.
References
Technical Support Center: Stability of Tridesmethylvenlafaxine in Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tridesmethylvenlafaxine.
Troubleshooting Guide
This guide addresses common stability issues encountered during the analysis of this compound in biological samples.
| Issue | Potential Cause | Recommended Action |
| Low recovery of this compound | Degradation during sample collection and handling: Exposure to elevated temperatures or prolonged processing times can lead to enzymatic or chemical degradation. | - Collect samples on ice. - Process samples (e.g., centrifugation to separate plasma/serum) as quickly as possible, preferably at refrigerated temperatures (2-8°C). - Add a stabilizer if degradation is suspected, though specific stabilizers for this compound are not well-documented; initial trials with common antioxidants or enzyme inhibitors may be warranted. |
| Improper storage conditions: this compound may be unstable at room temperature or upon repeated freeze-thaw cycles. | - Store samples at -70°C or colder for long-term stability. - Avoid more than three freeze-thaw cycles. Aliquot samples into smaller volumes if repeated analysis is anticipated. | |
| pH-dependent degradation: The stability of this compound may be influenced by the pH of the biological matrix. | - Adjust the pH of the sample to a neutral or slightly acidic range (pH 6-7) if instability is observed. Use appropriate buffers that will not interfere with the analytical method. | |
| Inconsistent results between replicates | Incomplete thawing of samples: Non-homogenous sample due to incomplete thawing can lead to variability. | - Ensure samples are completely thawed and vortexed gently before aliquoting for analysis. |
| Post-preparative instability: The analyte may be unstable in the final extraction solvent or autosampler. | - Analyze processed samples immediately. - If immediate analysis is not possible, store extracts at a reduced temperature (e.g., 4°C) and for a validated period. | |
| Presence of unexpected peaks in chromatogram | Formation of degradation products: Instability can lead to the formation of new chemical entities. | - Review the metabolic pathway of venlafaxine to identify potential degradation products. - Use a stability-indicating analytical method capable of separating the parent compound from its degradants. |
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as N,N-didesmethylvenlafaxine, is a metabolite of the antidepressant drug venlafaxine. It is formed through the metabolic processes in the body.
Q2: What are the primary factors affecting the stability of this compound in biological samples?
A2: The main factors include storage temperature, the number of freeze-thaw cycles, and potentially the pH of the biological matrix. Exposure to light and enzymatic activity in fresh samples can also contribute to degradation.
Q3: What are the recommended storage conditions for ensuring the long-term stability of this compound in plasma?
A3: For long-term storage, it is recommended to keep plasma samples frozen at -70°C or below.
Q4: How many times can I freeze and thaw a sample containing this compound without significant degradation?
A4: Based on available data for venlafaxine and its metabolites, it is advisable to limit freeze-thaw cycles to a maximum of three to maintain sample integrity.
Q5: Is this compound stable at room temperature?
A5: While specific data for this compound is limited, venlafaxine and its major metabolites have shown limited stability at room temperature. It is best practice to minimize the time biological samples are kept at room temperature during processing.
Q6: How can I prevent the degradation of this compound during sample processing?
A6: To minimize degradation, process samples on ice or at refrigerated temperatures (2-8°C). Work efficiently to reduce the total processing time. If enzymatic degradation is a concern, the addition of appropriate inhibitors may be considered.
Q7: What type of analytical method is suitable for analyzing this compound and its potential degradation products?
A7: A stability-indicating method, such as High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS), is recommended. This type of method can separate and quantify the parent analyte from any degradation products that may be present.
Quantitative Stability Data
The following tables summarize the stability of this compound (N,N-didesmethylvenlafaxine) in rat plasma under various conditions, as determined during a validated LC-MS/MS bioanalytical method.
Table 1: Freeze-Thaw Stability of this compound in Rat Plasma
| Analyte | Concentration (ng/mL) | Number of Cycles | Mean Concentration ± SD (ng/mL) | Accuracy (%) | Precision (%CV) |
| This compound | 5 | 3 | 4.8 ± 0.3 | 96.0 | 6.3 |
| 500 | 3 | 492 ± 25 | 98.4 | 5.1 |
Table 2: Short-Term (Bench-Top) Stability of this compound in Rat Plasma at Room Temperature
| Analyte | Concentration (ng/mL) | Storage Time (hours) | Mean Concentration ± SD (ng/mL) | Accuracy (%) | Precision (%CV) |
| This compound | 5 | 6 | 5.1 ± 0.4 | 102.0 | 7.8 |
| 500 | 6 | 508 ± 21 | 101.6 | 4.1 |
Table 3: Long-Term Stability of this compound in Rat Plasma at -70°C
| Analyte | Concentration (ng/mL) | Storage Time (days) | Mean Concentration ± SD (ng/mL) | Accuracy (%) | Precision (%CV) |
| This compound | 5 | 30 | 4.9 ± 0.2 | 98.0 | 4.1 |
| 500 | 30 | 489 ± 19 | 97.8 | 3.9 |
Table 4: Post-Preparative Stability of this compound in Autosampler at 4°C
| Analyte | Concentration (ng/mL) | Storage Time (hours) | Mean Concentration ± SD (ng/mL) | Accuracy (%) | Precision (%CV) |
| This compound | 5 | 24 | 5.2 ± 0.3 | 104.0 | 5.8 |
| 500 | 24 | 511 ± 23 | 102.2 | 4.5 |
Experimental Protocols
Protocol 1: Freeze-Thaw Stability Assessment
-
Spike known concentrations of this compound into blank rat plasma to prepare low and high-quality control (QC) samples.
-
Divide the QC samples into aliquots. Store one set of aliquots at -70°C as a baseline (T=0).
-
Subject the remaining aliquots to three freeze-thaw cycles. A single cycle consists of freezing the samples at -70°C for at least 12 hours, followed by thawing unassisted to room temperature.
-
After the third cycle, analyze the QC samples along with the baseline samples using a validated LC-MS/MS method.
-
Calculate the mean concentration, accuracy, and precision of the freeze-thaw samples and compare them to the baseline samples.
Protocol 2: Short-Term (Bench-Top) Stability Assessment
-
Prepare low and high QC samples of this compound in blank rat plasma.
-
Allow the QC samples to sit on the laboratory bench at room temperature for a predetermined period (e.g., 6 hours).
-
At the end of the period, process and analyze the samples using a validated LC-MS/MS method.
-
Compare the results to freshly prepared and analyzed QC samples to determine stability.
Visualizations
Caption: Recommended workflow for biological sample handling and analysis of this compound.
Caption: Troubleshooting logic for addressing stability issues with this compound analysis.
Technical Support Center: Method Development for Resolving Tridesmethylvenlafaxine Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method development for resolving Tridesmethylvenlafaxine isomers.
Frequently Asked Questions (FAQs)
Q1: What are this compound isomers and why is their resolution important?
This compound, also known as N,O-didesmethylvenlafaxine, is a metabolite of the antidepressant drug venlafaxine.[1] Venlafaxine is a chiral compound, meaning it exists as two non-superimposable mirror images called enantiomers ((R)- and (S)-venlafaxine). These enantiomers can have different pharmacological and toxicological profiles.[1] Metabolism of venlafaxine is also stereoselective, leading to the formation of chiral metabolites, including this compound. Therefore, resolving these isomers is crucial for understanding the drug's overall efficacy, safety, and pharmacokinetic profile.
Q2: What are the primary analytical techniques for resolving this compound isomers?
The most common and effective techniques for the chiral separation of this compound and other venlafaxine metabolites are High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). Chiral HPLC, utilizing a Chiral Stationary Phase (CSP), is the most widely used method due to its robustness and scalability.
Q3: What are Chiral Stationary Phases (CSPs) and how do they work?
CSPs are packing materials for HPLC columns that are themselves chiral. They work by forming transient, diastereomeric complexes with the enantiomers of the analyte.[2] The differing stability of these complexes leads to different retention times for each enantiomer, allowing for their separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are among the most versatile and widely used for separating a broad range of chiral compounds, including basic drugs like this compound.
Troubleshooting Guides
Issue 1: Poor or No Resolution of Enantiomers
Symptoms:
-
A single, sharp peak is observed instead of two separate peaks for the enantiomers.
-
Peaks are overlapping significantly, with a resolution value (Rs) less than 1.5.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Chiral Stationary Phase (CSP) | The selectivity of the CSP is critical. If you are not seeing any separation, the chosen CSP may not be suitable for your analyte. Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, protein-based, macrocyclic antibiotic-based). |
| Incorrect Mobile Phase Composition | The mobile phase composition significantly impacts selectivity. For basic compounds like this compound, a small amount of a basic additive (e.g., 0.1% diethylamine) in a normal-phase mobile phase (e.g., n-hexane/ethanol) can be crucial for achieving separation. Conversely, acidic additives can sometimes improve resolution for certain basic compounds on specific CSPs. |
| Suboptimal Temperature | Temperature affects the thermodynamics of the chiral recognition process. Both increasing and decreasing the column temperature can impact resolution. Experiment with a range of temperatures (e.g., 10°C to 40°C) to find the optimum. |
| Inappropriate Flow Rate | Chiral separations often benefit from lower flow rates than standard HPLC. A flow rate of 0.5-1.0 mL/min for a 4.6 mm ID column is a good starting point. Decreasing the flow rate can sometimes improve resolution. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetrical peaks with a tailing factor > 1.2 or a fronting factor < 0.9.
-
Broad peaks leading to decreased sensitivity and poor resolution.
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions with Residual Silanols | This is a common issue with basic analytes like this compound. The amine groups can interact with acidic silanol groups on the silica support of the CSP, causing peak tailing. Adding a basic modifier to the mobile phase, such as diethylamine or triethylamine (typically 0.1-0.5%), can suppress these interactions and improve peak shape. |
| Column Overload | Injecting too much sample can lead to peak fronting. Reduce the injection volume or dilute the sample. Chiral columns often have a lower capacity than standard reversed-phase columns. |
| Inappropriate Injection Solvent | The solvent used to dissolve the sample should be as weak as or weaker than the mobile phase. Injecting a sample in a strong solvent can cause peak distortion. |
| Column Contamination or Degradation | If peak shape deteriorates over time, the column may be contaminated or the stationary phase may be degrading. Flush the column with a strong, compatible solvent. For immobilized CSPs, more aggressive washing procedures may be possible (consult the manufacturer's instructions). |
Issue 3: Unstable or Shifting Retention Times
Symptoms:
-
Retention times for the enantiomers vary between injections or over a sequence of runs.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Column Equilibration | Chiral columns, especially when using mobile phases with additives, can require longer equilibration times than standard columns. Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before starting the analysis. |
| Fluctuations in Column Temperature | Unstable column temperature can lead to shifting retention times. Use a column oven to maintain a constant and consistent temperature. |
| Changes in Mobile Phase Composition | Ensure the mobile phase is well-mixed and degassed. If preparing the mobile phase online, ensure the pump is functioning correctly and delivering a consistent composition. |
| Mobile Phase pH Instability (for reversed-phase) | If using a buffered mobile phase, ensure the pH is stable and not close to the pKa of the analyte or buffer components, as small shifts in pH can cause significant changes in retention. |
Experimental Protocols
Example Chiral HPLC Method for Venlafaxine Metabolites
This protocol is a representative example for the enantioselective analysis of venlafaxine metabolites, including this compound.
-
Column: Chiralpak AD (250 x 4.6 mm, 10 µm)
-
Mobile Phase: n-Hexane / Ethanol / Diethylamine (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV at 230 nm
-
Injection Volume: 20 µL
-
Sample Preparation: Dissolve the sample in the mobile phase.
Quantitative Data Summary
The following tables summarize quantitative data from various published methods for the chiral separation of venlafaxine and its metabolites.
Table 1: Chiral HPLC Methods for Venlafaxine and its Metabolites
| Analyte(s) | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |
| Venlafaxine, ODV, NDV | Chiralpak AD | n-Hexane/Isopropanol/Diethylamine (85:15:0.1) | 1.0 | UV (226 nm) | F.S. de-Assis et al., J. Chromatogr. B, 2011 |
| Venlafaxine | Lux Amylose-2 | n-Hexane/Ethanol (97:3) + 0.1% Diethylamine | 1.0 | UV (254 nm) | B. Gurupadayya et al., IJPQA, 2018 |
| Venlafaxine | Vancomycin Chiral Column | Methanol/Water (8:92) + 30 mmol/L Ammonium Acetate (pH 3.3) | 1.0 | MS/MS | Y. Liu et al., Biomed. Chromatogr., 2011 |
Table 2: Example Retention Times for Venlafaxine Enantiomers
| Compound | Enantiomer | Retention Time (min) |
| Venlafaxine | Enantiomer 1 | 4.1 |
| Enantiomer 2 | 4.8 | |
| (Data from B. Gurupadayya et al., IJPQA, 2018, using a Lux Amylose-2 column) |
Visualizations
Caption: Experimental workflow for the chiral separation of this compound isomers.
Caption: Logical troubleshooting flow for chiral HPLC method development.
References
- 1. On the effect of basic and acidic additives on the separation of the enantiomers of some basic drugs with polysaccharide-based chiral selectors and polar organic mobile phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
Troubleshooting low recovery of Tridesmethylvenlafaxine during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of Tridesmethylvenlafaxine during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound to consider during sample preparation?
A1: Understanding the physicochemical properties of this compound is crucial for developing an effective extraction strategy. Key properties include:
-
Predicted pKa: this compound has two potential ionization sites: a primary amine and a phenolic hydroxyl group. The predicted basic pKa of the primary amine is approximately 9.5-10.5, and the predicted acidic pKa of the phenolic hydroxyl group is around 9.5-10.5. This means the molecule's charge is highly dependent on the pH of the sample and extraction solvents.
-
Predicted LogP: The predicted octanol-water partition coefficient (LogP) is approximately 2.2, indicating moderate lipophilicity.
These properties suggest that pH control will be critical for efficient extraction. At a physiological pH of 7.4, the primary amine will be protonated (positively charged), making the molecule more water-soluble. To extract it into an organic solvent, the pH of the sample should be raised to deprotonate the amine.
Q2: Which sample preparation techniques are most common for venlafaxine and its metabolites?
A2: The most frequently used techniques for the extraction of venlafaxine and its metabolites, including this compound, from biological matrices are:
-
Solid-Phase Extraction (SPE): Offers high selectivity and good cleanup.
-
Liquid-Liquid Extraction (LLE): A classic and often effective method.[1][2][3]
-
Protein Precipitation (PP): A simple and fast method, but it may be less clean than SPE or LLE.
The choice of technique depends on the required sample cleanliness, desired recovery, sample volume, and available equipment.
Troubleshooting Low Recovery of this compound
Low recovery of this compound can be a significant issue. The following sections provide detailed troubleshooting guides for the most common extraction methods.
Solid-Phase Extraction (SPE) Troubleshooting
Problem: Low recovery of this compound using a C18 SPE cartridge.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Analyte Breakthrough during Loading | The primary amine on this compound is protonated at neutral pH, making it polar. A standard C18 (reversed-phase) sorbent may not effectively retain this charged, more polar form. | Adjust Sample pH: Increase the pH of the sample to >10.5 to neutralize the primary amine before loading it onto the C18 cartridge. This will increase its retention on the nonpolar sorbent. |
| Premature Elution during Washing | The wash solvent may be too strong, causing the analyte to elute from the sorbent along with interferences. | Optimize Wash Solvent: Use a weaker wash solvent. For a C18 cartridge, this would be a higher percentage of aqueous solution (e.g., 5-10% methanol in water). Ensure the pH of the wash solution is also basic to maintain the neutral state of the analyte. |
| Incomplete Elution | The elution solvent may not be strong enough to desorb the analyte from the sorbent. | Optimize Elution Solvent: Use a stronger, more polar organic solvent for elution (e.g., methanol or acetonitrile). Acidifying the elution solvent (e.g., with 0.1% formic acid) will protonate the primary amine, increasing its polarity and facilitating its elution from the nonpolar sorbent. |
| Sorbent Dry-out | If the sorbent bed dries out after conditioning and before sample loading, the retention of the analyte can be compromised. | Maintain Sorbent Wetting: Ensure the sorbent bed remains wetted with the equilibration solvent until the sample is loaded. |
Experimental Workflow: Troubleshooting SPE Recovery
Caption: Troubleshooting workflow for low SPE recovery.
Liquid-Liquid Extraction (LLE) Troubleshooting
Problem: Low recovery of this compound during LLE.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Incorrect Aqueous Phase pH | If the pH of the aqueous sample is not sufficiently basic, the primary amine of this compound will be protonated, making it more soluble in the aqueous phase and preventing its extraction into the organic solvent. | Adjust Aqueous pH: Increase the pH of the aqueous sample to >10.5 using a suitable base (e.g., 1M NaOH) to ensure the primary amine is in its neutral, more lipophilic form. |
| Inappropriate Organic Solvent | The chosen organic solvent may not have the optimal polarity to efficiently extract this compound. | Optimize Organic Solvent: Test a range of solvents with varying polarities. A mixture of a nonpolar solvent like hexane with a more polar modifier like isoamyl alcohol or ethyl acetate can be effective. For a moderately polar compound like this compound, ethyl acetate or a mixture of hexane and ethyl acetate is a good starting point.[3] |
| Insufficient Mixing/Extraction Time | Inadequate vortexing or shaking can lead to incomplete partitioning of the analyte into the organic phase. | Optimize Extraction Conditions: Ensure vigorous mixing for a sufficient duration (e.g., 5-10 minutes) to allow for equilibrium to be reached. |
| Emulsion Formation | The formation of an emulsion at the interface of the aqueous and organic layers can trap the analyte and lead to poor recovery. | Break Emulsion: Centrifuge at a higher speed, add a small amount of a demulsifying agent (e.g., a few drops of methanol), or use a salting-out effect by adding a small amount of a salt like sodium chloride to the aqueous phase. |
Experimental Workflow: Optimizing LLE
Caption: A typical workflow for liquid-liquid extraction.
Protein Precipitation (PP) Troubleshooting
Problem: Low recovery of this compound after protein precipitation.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Analyte Co-precipitation | This compound may be entrapped within the precipitated protein pellet, leading to its loss from the supernatant. | Optimize Precipitation Solvent: While acetonitrile is commonly used, test other organic solvents like methanol or acetone. The addition of a small amount of acid (e.g., 0.1% formic acid) to the precipitation solvent can help to keep the analyte in its protonated, more soluble form in the supernatant.[4] |
| Insufficient Solvent Volume | An inadequate volume of precipitation solvent may not lead to complete protein precipitation, potentially affecting analyte recovery. | Adjust Solvent-to-Sample Ratio: A common starting point is a 3:1 or 4:1 ratio of organic solvent to plasma/serum. Experiment with different ratios to find the optimal condition. |
| Inadequate Mixing/Incubation | Insufficient mixing or incubation time can result in incomplete protein precipitation and analyte partitioning. | Optimize Precipitation Conditions: Ensure thorough vortexing after adding the precipitation solvent and allow for a sufficient incubation period (e.g., 10-20 minutes at 4°C) to facilitate complete protein precipitation. |
References
Technical Support Center: Analysis of Tridesmethylvenlafaxine by Gas Chromatography (GC)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the refinement of derivatization techniques in the gas chromatography (GC) analysis of Tridesmethylvenlafaxine. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC analysis of this compound?
A1: this compound is a polar molecule containing primary amine (-NH2) and hydroxyl (-OH) functional groups. These groups make the compound non-volatile and prone to strong interactions with the GC column's stationary phase, leading to poor peak shape (tailing) and low sensitivity. Derivatization masks these polar groups, increasing the analyte's volatility and thermal stability, which are crucial for successful GC analysis.[1][2]
Q2: What are the most common derivatization techniques for a compound like this compound?
A2: The two most common and effective derivatization techniques for compounds with amine and hydroxyl groups are:
-
Silylation: This technique replaces the active hydrogen atoms in the -NH2 and -OH groups with a trimethylsilyl (TMS) group. Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[3]
-
Acylation: This method introduces an acyl group to the primary amine and hydroxyl moieties. A common acylating agent is trifluoroacetic anhydride (TFAA).
Q3: Which derivatization reagent should I choose?
A3: The choice of reagent depends on the specific requirements of your analysis:
-
BSTFA and MSTFA are powerful silylating agents suitable for derivatizing both primary amines and hydroxyl groups. MSTFA is often considered more volatile, which can be advantageous.
-
TFAA is a highly reactive acylating agent that produces stable derivatives. The resulting trifluoroacetylated compounds are often highly responsive to electron capture detectors (ECD).
A comparison of common derivatization reagents is provided in the table below.
Troubleshooting Guide
Problem 1: Poor or No Derivatization Yield
Symptom: No peak or a very small peak corresponding to the derivatized this compound is observed in the chromatogram.
| Possible Cause | Troubleshooting Step |
| Presence of Moisture | Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. Consider performing the reaction under an inert atmosphere (e.g., nitrogen). |
| Inactive Reagent | Derivatization reagents are sensitive to moisture and can degrade over time. Use a fresh vial of the reagent. |
| Incomplete Reaction | Optimize the reaction time and temperature. Silylation and acylation reactions may require heating to proceed to completion. |
| Incorrect Reagent-to-Analyte Ratio | Ensure a sufficient excess of the derivatization reagent is used to drive the reaction to completion. |
Problem 2: Peak Tailing
Symptom: The chromatographic peak for derivatized this compound is asymmetrical with a pronounced "tail."
| Possible Cause | Troubleshooting Step |
| Incomplete Derivatization | Unreacted polar groups on the analyte can interact with active sites in the GC system. Re-optimize the derivatization procedure (see Problem 1). |
| Active Sites in the GC System | Active sites in the injector liner, column, or detector can cause peak tailing. Use a deactivated liner and perform regular column conditioning. Trimming a small portion (10-20 cm) from the front of the column can also help.[4] |
| Column Overload | Injecting too much sample can lead to peak tailing. Try diluting the sample or reducing the injection volume. |
| Inappropriate GC Conditions | Optimize the oven temperature program and carrier gas flow rate to improve peak shape. |
Problem 3: Ghost Peaks or Baseline Noise
Symptom: Extraneous peaks appear in the chromatogram, or the baseline is unstable.
| Possible Cause | Troubleshooting Step |
| Contamination from Reagents | Inject a blank sample containing only the solvent and derivatization reagent to check for impurities. |
| Septum Bleed | The septum at the injector port can degrade at high temperatures, releasing contaminants. Use a high-quality, low-bleed septum and replace it regularly. |
| Carryover from Previous Injections | Run a solvent blank after a high-concentration sample to check for carryover. Clean the syringe and injector port if necessary. |
| Column Bleed | The stationary phase of the column can degrade at high temperatures, causing baseline rise and noise. Ensure the column is not heated above its recommended maximum temperature. |
Experimental Protocols
The following are representative protocols for the derivatization of this compound. Note: These are starting points and may require optimization for your specific application and instrumentation.
Protocol 1: Silylation with BSTFA
-
Sample Preparation: Evaporate a known amount of the sample extract to dryness under a gentle stream of nitrogen.
-
Derivatization: Add 50 µL of anhydrous pyridine and 50 µL of BSTFA to the dried sample.
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.
-
Analysis: Allow the vial to cool to room temperature. Inject 1 µL of the derivatized sample into the GC-MS.
Protocol 2: Acylation with TFAA
-
Sample Preparation: Evaporate a known amount of the sample extract to dryness under a gentle stream of nitrogen.
-
Derivatization: Add 100 µL of ethyl acetate and 50 µL of TFAA to the dried sample.
-
Reaction: Cap the vial tightly and heat at 60°C for 20 minutes.
-
Evaporation: After cooling, evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of ethyl acetate.
-
Analysis: Inject 1 µL of the reconstituted sample into the GC-MS.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the derivatization of compounds with functional groups similar to this compound. Actual results may vary.
| Derivatization Reagent | Target Functional Groups | Typical Reaction Conditions | Expected Derivative | Key Advantages |
| BSTFA | -OH, -NH2, -COOH | 60-80°C, 15-60 min | Trimethylsilyl (TMS) ether/amine | Versatile, effective for multiple functional groups. |
| MSTFA | -OH, -NH2, -COOH | 60-80°C, 15-60 min | Trimethylsilyl (TMS) ether/amine | More volatile byproducts than BSTFA. |
| TFAA | -OH, -NH2 | 50-70°C, 15-30 min | Trifluoroacetyl (TFA) ester/amide | Highly reactive, produces stable derivatives. |
Visualizations
References
Validation & Comparative
A Comparative Analysis of the Pharmacological Activity of O-desmethylvenlafaxine and Tridesmethylvenlafaxine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological activity of two key metabolites of the antidepressant venlafaxine: O-desmethylvenlafaxine (ODV) and tridesmethylvenlafaxine. The information presented is based on available experimental data to facilitate an objective assessment of their respective contributions to the overall pharmacological profile of venlafaxine.
Introduction
Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) for the treatment of major depressive disorder, generalized anxiety disorder, social anxiety disorder, and panic disorder.[1] It undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP2D6, to form its major active metabolite, O-desmethylvenlafaxine (ODV), also known as desvenlafaxine.[2] Further metabolism of venlafaxine and its metabolites through various enzymatic pathways, including N-demethylation, leads to the formation of other minor metabolites, such as N-desmethylvenlafaxine (NDV), N,O-didesmethylvenlafaxine (D-NDV), and ultimately this compound (N,N,O-tridesmethylvenlafaxine).[3]
This guide focuses on the comparative activity of ODV, which is itself an FDA-approved antidepressant, and the terminal metabolite, this compound. Understanding the pharmacological activity of these metabolites is crucial for a comprehensive understanding of venlafaxine's mechanism of action, pharmacokinetics, and potential for drug-drug interactions.
Quantitative Comparison of Pharmacological Activity
The primary mechanism of action for venlafaxine and its active metabolites is the inhibition of the serotonin transporter (SERT) and the norepinephrine transporter (NET), leading to increased concentrations of these neurotransmitters in the synaptic cleft. The affinity of a compound for these transporters is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
While extensive data are available for O-desmethylvenlafaxine, there is a notable lack of quantitative pharmacological data for this compound in the scientific literature. It is consistently referred to as a minor and likely inactive metabolite.
Table 1: In Vitro Activity at Serotonin and Norepinephrine Transporters
| Compound | Target | Species | Value Type | Value (nM) |
| O-desmethylvenlafaxine | SERT | Human | IC50 | 47.3[4] |
| NET | Human | IC50 | 531.3[4] | |
| This compound | SERT | - | - | Data not available |
| NET | - | - | Data not available |
Note: The absence of data for this compound prevents a direct quantitative comparison. The available literature suggests its activity at SERT and NET is negligible.
Venlafaxine Metabolism and the Formation of Metabolites
The metabolic pathway of venlafaxine is crucial to understanding the relative systemic exposure and potential activity of its metabolites. The diagram below illustrates the primary metabolic steps leading to the formation of O-desmethylvenlafaxine and this compound.
References
- 1. Venlafaxine oxidation -i-in vitro--i- is catalysed by CYP2D6 | British Pharmacological Society [bps.ac.uk]
- 2. ClinPGx [clinpgx.org]
- 3. researchgate.net [researchgate.net]
- 4. Physiologically Based Pharmacokinetic Model of CYP2D6 Associated Interaction Between Venlafaxine and Strong Inhibitor Bupropion—The Influence of Age-Relevant Changes and Inhibitory Dose to Classify Therapeutical Success and Harm - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Venlafaxine's Major and Minor Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the major and minor metabolites of the antidepressant venlafaxine. The following sections detail the metabolic pathways, pharmacokinetic profiles, and pharmacodynamic activities of these compounds, supported by experimental data and protocols.
Introduction to Venlafaxine Metabolism
Venlafaxine (VEN) is extensively metabolized in the liver, primarily through the cytochrome P450 (CYP) enzyme system, into several metabolites. The primary and most well-characterized metabolic pathway is O-demethylation, leading to the formation of the major active metabolite, O-desmethylvenlafaxine (ODV). Minor metabolic pathways include N-demethylation and N,O-didesmethylation, which produce the metabolites N-desmethylvenlafaxine (NDV) and N,O-didesmethylvenlafaxine (NODV), respectively. The pharmacological activity of these metabolites varies significantly, influencing the overall therapeutic and toxicological profile of venlafaxine.
Metabolic Pathway of Venlafaxine
The metabolic conversion of venlafaxine is predominantly catalyzed by CYP2D6 for O-demethylation, and by CYP3A4 and CYP2C19 for N-demethylation. ODV retains significant pharmacological activity, whereas NDV and NODV are considered to have weaker effects.
Caption: Metabolic pathway of venlafaxine to its major and minor metabolites.
Comparative Pharmacokinetics
The pharmacokinetic properties of venlafaxine and its primary metabolite, O-desmethylvenlafaxine, have been well-characterized. Data for the minor metabolites are less extensively reported but indicate a lesser contribution to the overall pharmacological effect.
| Parameter | Venlafaxine (VEN) | O-desmethylvenlafaxine (ODV) | N-desmethylvenlafaxine (NDV) | N,O-didesmethylvenlafaxine (NODV) |
| Half-life (t½) | ~5 hours[1] | ~11 hours[1] | Not extensively reported | Not extensively reported |
| Bioavailability | ~45%[2] | Not directly administered | Not applicable | Not applicable |
| Protein Binding | ~27%[1] | ~30%[1] | Not extensively reported | Not extensively reported |
| Primary Route of Elimination | Hepatic metabolism[1] | Renal excretion (unchanged and as glucuronide)[3] | Further metabolism[3] | Further metabolism and renal excretion[3] |
Comparative Pharmacodynamics
The primary mechanism of action for venlafaxine and its active metabolite is the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake. The affinity for these transporters varies among the metabolites.
| Metabolite | SERT Inhibition (IC50/Ki) | NET Inhibition (IC50/Ki) | Dopamine Transporter (DAT) Affinity |
| Venlafaxine (VEN) | High affinity | Moderate affinity | Weak affinity |
| O-desmethylvenlafaxine (ODV) | 47.3 nM (IC50)[4] | 531.3 nM (IC50)[4] | Weak affinity (62% inhibition at 100 µM)[4] |
| N-desmethylvenlafaxine (NDV) | Weaker than VEN and ODV[5] | Weaker than VEN and ODV[5] | Not significantly reported |
| N,O-didesmethylvenlafaxine (NODV) | Considered pharmacologically inactive | Considered pharmacologically inactive | Not significantly reported |
Experimental Protocols
In Vitro Metabolism of Venlafaxine in Human Liver Microsomes
This protocol provides a general framework for assessing the metabolic stability and metabolite profile of venlafaxine.
1. Materials and Reagents:
-
Pooled human liver microsomes (HLMs)
-
Venlafaxine hydrochloride
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard (for analytical quantification)
-
LC-MS/MS system
2. Incubation Procedure:
-
Prepare a stock solution of venlafaxine in a suitable solvent (e.g., methanol or DMSO).
-
In a microcentrifuge tube, pre-incubate a mixture of human liver microsomes (final concentration typically 0.5-1.0 mg/mL) and phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and venlafaxine (final concentration typically 1-10 µM) to the pre-incubated microsome mixture.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
3. Analytical Method:
-
Analyze the samples using a validated LC-MS/MS method to quantify the disappearance of the parent drug (venlafaxine) and the formation of its metabolites (ODV, NDV, NODV).
-
Metabolic stability can be determined by plotting the natural logarithm of the percentage of remaining venlafaxine against time and calculating the in vitro half-life.
Experimental Workflow for Metabolite Identification
The following diagram illustrates a typical workflow for identifying and quantifying venlafaxine and its metabolites from a biological matrix.
Caption: General workflow for venlafaxine metabolite analysis.
Conclusion
The metabolism of venlafaxine is a critical determinant of its overall pharmacological profile. The major metabolite, O-desmethylvenlafaxine, is pharmacologically active and contributes significantly to the therapeutic effects of the parent drug. In contrast, the minor metabolites, N-desmethylvenlafaxine and N,O-didesmethylvenlafaxine, exhibit weaker activity and are less likely to have a substantial clinical impact. Understanding the comparative pharmacology of these metabolites is essential for drug development, clinical pharmacology studies, and optimizing therapeutic outcomes for patients. Further research into the specific pharmacokinetic and pharmacodynamic properties of the minor metabolites would provide a more complete picture of venlafaxine's disposition and action in the body.
References
- 1. windows - Graphviz: How to go from .dot to a graph? - Stack Overflow [stackoverflow.com]
- 2. Phenolic Esters of O-Desmethylvenlafaxine with Improved Oral Bioavailability and Brain Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. dot | Graphviz [graphviz.org]
Cross-Validation of Analytical Methods for Tridesmethylvenlafaxine
A comparative analysis of two distinct analytical methods for the quantification of Tridesmethylvenlafaxine (also known as N,N-didesmethyl venlafaxine or NNDDV) and its parent compound venlafaxine, along with other metabolites, is presented below. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method and a High-Performance Liquid Chromatography (HPLC) method with fluorescence detection. The objective is to offer a comprehensive overview of their performance characteristics and experimental protocols to aid in the selection of the most suitable method for specific research needs.
Quantitative Performance Comparison
The following table summarizes the key validation parameters for the two analytical methods. Data for this compound (NNDDV) is highlighted where specifically provided in the source literature.
| Parameter | LC-MS/MS Method | HPLC-Fluorescence Method |
| Analyte(s) | Venlafaxine (VEN), O-desmethylvenlafaxine (ODV), N-desmethylvenlafaxine (NDV), N,N-didesmethyl venlafaxine (NNDDV) , 4-hydroxy venlafaxine (OHV), and rac-N,O-didesmethyl venlafaxine (NODDV) | Venlafaxine (VEN), O-desmethylvenlafaxine (ODV), and Didesmethylvenlafaxine (DDV) |
| Matrix | Rat Plasma | Human Plasma |
| Linearity Range (NNDDV/DDV) | 1.00 to 400 ng/mL[1][2] | Not explicitly stated for DDV alone, but the method was validated for simultaneous determination. |
| Limit of Quantification (LOQ) | 1.00 ng/mL for NNDDV[1][2] | The reported LOQ for the overall method is in the range of 5–50 ng/ml, which is noted as a disadvantage compared to other methods.[3] |
| Sample Volume | 50 µL[1][2] | 1 mL (noted as a relatively large volume)[3] |
| Analysis Time | Not explicitly stated, but gradient elution is used. | ≥10 min (noted as a relatively long analysis time)[3] |
| Detection | Tandem Mass Spectrometry | Fluorescence |
Experimental Protocols
LC-MS/MS Method
This method was developed for the simultaneous quantification of venlafaxine and its five metabolites in rat plasma.[1][2]
Sample Preparation:
-
A 50 µL aliquot of rat plasma is used.
-
Analytes are extracted using a liquid-liquid extraction (LLE) procedure with methyl tert-butyl ether (MTBE).[1][2]
Chromatographic Conditions:
-
Mobile Phase: A binary gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[1][2]
Detection:
-
Detection is performed using a tandem mass spectrometer. The method was validated following FDA guidance for bioanalytical method validation.[1][2]
HPLC-Fluorescence Method
This method is designed for the simultaneous determination of venlafaxine and its major metabolites in human plasma.[3]
Sample Preparation:
-
Analytes are extracted from plasma samples. The publication notes that other similar methods utilize solid-phase extraction or organic solvents.[3]
Chromatographic Conditions:
-
Column: ChromolithTM Performance RP-18e (100 mm × 4.6 mm) protected by a ChromolithTM Guard Cartridge RP-18e (5 mm × 4.6 mm).[3]
-
Mobile Phase: An isocratic mixture of methanol and water (35:65, v/v), with the pH adjusted to 2.5 using phosphoric acid.[3]
-
Flow Rate: 2 mL/min.[3]
-
Temperature: Room temperature.
Detection:
-
A fluorescence detector is used with an excitation wavelength of 200 nm and an emission wavelength of 300 nm.[3]
Methodology Visualization
The following diagram illustrates a generalized workflow for the validation of an analytical method, a critical process for ensuring reliable and accurate quantification of analytes like this compound.
References
A Pharmacokinetic Comparison of Tridesmethylvenlafaxine and N-desmethylvenlafaxine in Drug Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed pharmacokinetic comparison of two minor metabolites of the antidepressant venlafaxine: Tridesmethylvenlafaxine and N-desmethylvenlafaxine. While extensive research has focused on the primary active metabolite, O-desmethylvenlafaxine (ODV), understanding the profiles of minor metabolites is crucial for a comprehensive safety and efficacy assessment of the parent drug. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the metabolic pathways involved.
Metabolic Pathway of Venlafaxine
Venlafaxine undergoes extensive metabolism in the liver, primarily through O-demethylation to its major active metabolite, O-desmethylvenlafaxine (ODV), a reaction catalyzed predominantly by the cytochrome P450 enzyme CYP2D6.[1][2] A minor pathway involves N-demethylation, mediated by CYP3A4 and CYP2C19, leading to the formation of N-desmethylvenlafaxine (NDV).[3][4] Both ODV and NDV can be further metabolized by CYP2C19, CYP2D6, and/or CYP3A4 to N,O-didesmethylvenlafaxine (NODV).[4] Subsequently, NODV can be metabolized to this compound.[4]
Pharmacokinetic Data
Quantitative pharmacokinetic data for this compound is scarce in publicly available literature, reflecting its status as a downstream and minor metabolite. In contrast, some pharmacokinetic parameters for N-desmethylvenlafaxine have been reported, primarily in studies focused on the overall metabolism of venlafaxine.
| Parameter | This compound | N-desmethylvenlafaxine (NDV) | Data Source |
| Half-life (t½) | Not Reported | Not explicitly reported, but plasma concentrations are significantly lower than venlafaxine and ODV. | [5] |
| Clearance (CL) | Not Reported | Not Reported | |
| Volume of Distribution (Vd) | Not Reported | Not Reported | |
| Bioavailability (F) | Not Reported | Not Reported | |
| Peak Plasma Concentration (Cmax) | Not Reported | Detected in plasma of patients, with concentrations varying based on CYP2D6 metabolizer status. | [5] |
| Time to Peak Plasma Concentration (Tmax) | Not Reported | Not Reported |
Note: The lack of comprehensive pharmacokinetic data for this compound and N-desmethylvenlafaxine highlights a gap in the complete characterization of venlafaxine's metabolic profile. The concentration of NDV is notably higher in individuals who are poor metabolizers for CYP2D6, as the metabolic flux shifts towards the N-demethylation pathway.[5]
Experimental Protocols
The quantification of venlafaxine and its metabolites, including N-desmethylvenlafaxine, is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following provides a generalized experimental protocol based on published methods.
Experimental Workflow for Metabolite Quantification
Detailed Methodological Steps:
-
Sample Preparation:
-
Matrix: Human plasma is the most common biological matrix used.
-
Extraction: Protein precipitation is a widely used method for sample clean-up. This typically involves adding a solvent like acetonitrile to the plasma sample, followed by vortexing and centrifugation to pellet the precipitated proteins. The resulting supernatant, containing the analytes of interest, is then transferred for analysis.
-
-
Liquid Chromatography:
-
Column: A reverse-phase C18 column is frequently employed for the separation of venlafaxine and its metabolites.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is common.
-
-
Tandem Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Detection: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification. This involves monitoring specific precursor-to-product ion transitions for each analyte and the internal standard, providing high selectivity and sensitivity.
-
Example MRM Transitions:
-
Venlafaxine: m/z 278.2 → 121.1
-
N-desmethylvenlafaxine: m/z 264.2 → 107.1
-
Internal Standard (e.g., Venlafaxine-d6): m/z 284.3 → 121.2
(Note: Specific MRM transitions may vary slightly between different instruments and laboratories.)
Conclusion
This guide provides a comparative overview of the pharmacokinetics of this compound and N-desmethylvenlafaxine. The available data clearly indicate that N-desmethylvenlafaxine is a minor but quantifiable metabolite of venlafaxine, with its formation being more significant in individuals with reduced CYP2D6 activity. In stark contrast, this compound is a downstream metabolite with currently no reported pharmacokinetic parameters in humans, highlighting a need for further research to fully elucidate the complete metabolic fate of venlafaxine. The provided experimental workflow offers a foundational understanding of the analytical techniques employed in the study of these metabolites. Future research focusing on the in-depth pharmacokinetic profiling of these minor metabolites will contribute to a more comprehensive understanding of venlafaxine's disposition and potential for drug-drug interactions.
References
A Comparative Guide to the Validation of a UPLC-MS/MS Method for Tridesmethylvenlafaxine Analysis
This guide provides a comprehensive comparison of a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Tridesmethylvenlafaxine with alternative analytical techniques. The content is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons and detailed experimental data to support methodological decisions.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method is critical for accurate and reliable quantification of drug metabolites in various matrices. Below is a comparative summary of a typical UPLC-MS/MS method for a venlafaxine-related compound, which is analogous to this compound analysis, against other common analytical techniques such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD), and Spectrofluorimetry.
| Parameter | UPLC-MS/MS | HPLC-UV | GC-NPD | Spectrofluorimetry |
| Limit of Quantification (LOQ) | 0.1 - 5.0 ng/mL[1] | 0.05 - 600 µg/mL[1] | High ng/mL to µg/mL range | 9.4 - 10.2 ng/mL[2] |
| **Linearity (R²) ** | >0.99 | >0.998[3] | >0.99 | >0.99 |
| Accuracy (% Recovery) | 95 - 105% | 98.25 - 99.27%[3] | 90 - 110% | 98 - 102% |
| Precision (% RSD) | <15% | <2%[3] | <15% | <5% |
| Analysis Run Time | < 2 minutes[4] | 10 - 20 minutes[4] | > 20 minutes | Variable |
| Selectivity/Specificity | Very High | Moderate | Moderate to High | Low to Moderate |
| Sample Preparation | SPE or LLE[4][5] | LLE or Protein Precipitation | Derivatization may be required[1] | Minimal to LLE |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to allow for a thorough understanding of the experimental setup and procedures.
UPLC-MS/MS Method
This method offers high sensitivity and selectivity for the quantification of this compound in a biological matrix.
-
Sample Preparation (Solid Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load 500 µL of plasma sample onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm)
-
Mobile Phase: A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile.
-
Gradient: 10% B to 90% B over 1.5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
MRM Transitions: Specific precursor and product ions for this compound and an internal standard would be determined during method development.
-
Alternative Method: HPLC-UV
A more accessible but less sensitive method for quantification.
-
Sample Preparation (Liquid-Liquid Extraction - LLE):
-
To 1 mL of plasma, add 100 µL of internal standard and 5 mL of methyl tert-butyl ether.
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
Chromatographic Conditions:
Method Validation Workflow
The following diagram illustrates the key stages involved in the validation of a bioanalytical method, ensuring its reliability for the intended application.
Caption: Workflow for UPLC-MS/MS method validation.
Signaling Pathway of Venlafaxine Action
While this compound is a metabolite, understanding the mechanism of the parent drug, venlafaxine, is crucial. Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI). The diagram below illustrates its primary mechanism of action.
Caption: Mechanism of action of Venlafaxine.
References
- 1. sysrevpharm.org [sysrevpharm.org]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Rapid sensitive validated UPLC–MS method for determination of venlafaxine and its metabolite in rat plasma: Application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Quantification of Venlafaxine Metabolites in Research Settings
For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This guide provides a comparative overview of analytical methods for the quantification of venlafaxine and its major metabolites, with a focus on providing actionable data and detailed experimental protocols.
Venlafaxine, a widely prescribed serotonin-norepinephrine reuptake inhibitor, is extensively metabolized in the body. Its primary active metabolite is O-desmethylvenlafaxine (ODV), with N-desmethylvenlafaxine (NDV), N,O-didesmethylvenlafaxine (NODDV), and N,N-didesmethylvenlafaxine (NNDDV) being other significant metabolites.[1][2] The precise measurement of these compounds is crucial for understanding the drug's disposition and clinical effects.
This guide summarizes quantitative data from various analytical methods reported in the scientific literature, offering a basis for inter-laboratory comparison and methodology selection.
Quantitative Performance of Analytical Methods
The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The following tables summarize the performance of different techniques used for the quantification of venlafaxine and its metabolites.
Table 1: Comparison of Liquid Chromatography-Based Methods
| Method | Analyte(s) | Matrix | LLOQ (ng/mL) | Linearity Range (ng/mL) | Run Time (min) | Reference |
| UPLC-MS/MS | Venlafaxine, ODV | Rat Plasma | 0.5 | 0.5 - 200 | < 1.5 | [3] |
| LC-MS/MS | Venlafaxine, ODV, NDV, NODDV, NNDDV | Human Plasma | 5 | 5 - 800 | Not Specified | [2] |
| LC-MS/MS | Venlafaxine, ODV, NDV, NODDV | Human Plasma | Not Specified | Not Specified | 35 | [4] |
| HPLC-UV | Venlafaxine | Pharmaceutical Formulations | 50 | 0.05 - 600 µg/mL | Not Specified | [1] |
| HPLC with Coulometric Detection | Venlafaxine, ODV | Not Specified | Not Specified | Not Specified | Not Specified | [1] |
Table 2: Comparison of Gas Chromatography-Based Methods
| Method | Analyte(s) | Matrix | Reported Concentrations (µg/mL) | Reference |
| GC-NPD | Venlafaxine, ODV | Blood | 7.27 (VEN), 5.03 (ODV) | [5] |
| GC/Ion Trap MS | Basic Drugs (including Venlafaxine) | Post Mortem Blood | Not Specified | [3] |
Experimental Protocols
Detailed methodologies are essential for reproducing experimental results and ensuring data integrity. Below are summarized protocols for commonly employed analytical techniques.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Venlafaxine and its Metabolites in Human Plasma[2]
-
Sample Preparation:
-
Spike K2EDTA plasma with venlafaxine, ODV, NDV, NODDV, and NNDDV.
-
Perform protein precipitation to extract the analytes.
-
-
Chromatographic Conditions:
-
The specific column, mobile phases, and gradient are not detailed in the abstract but would typically involve a C18 column with a gradient of acetonitrile and water containing a modifier like formic acid.
-
-
Mass Spectrometric Detection:
-
Utilize a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Standard curves are generated using weighted quadratic (NNDDV) or linear (VEN, ODV, NDV, NODDV) regression.
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS) for Venlafaxine and ODV in Rat Plasma[3]
-
Sample Preparation:
-
A simple and cost-effective sample preparation technique is employed, though specific details are not provided in the abstract.
-
-
Chromatographic Conditions:
-
Column Temperature: 35 °C
-
Injection Volume: 7 µL
-
Run Time: < 1.5 minutes
-
-
Mass Spectrometric Detection:
-
Operated in MRM mode with electrospray ionization (ESI).
-
Gas Chromatography with Nitrogen-Phosphorous Detector (GC-NPD) for Venlafaxine and ODV in Blood[5]
-
Sample Preparation:
-
Specific extraction details are not provided but would typically involve liquid-liquid extraction.
-
-
Chromatographic Conditions:
-
Capillary gas chromatography is used.
-
-
Detection:
-
A nitrogen-phosphorous detector is utilized for selective detection of nitrogen-containing compounds like venlafaxine and its metabolites.
-
Experimental Workflow and Signaling Pathways
To visualize the logical flow of a typical quantitative analysis, the following diagram illustrates a generalized experimental workflow.
References
- 1. sysrevpharm.org [sysrevpharm.org]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Rapid sensitive validated UPLC–MS method for determination of venlafaxine and its metabolite in rat plasma: Application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn2.hubspot.net [cdn2.hubspot.net]
- 5. Comparison of analytical methods in the determination of two venlafaxine fatalities - PubMed [pubmed.ncbi.nlm.nih.gov]
Tridesmethylvenlafaxine Levels in CYP2D6 Poor vs. Extensive Metabolizers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Venlafaxine is extensively metabolized in the liver, primarily by the polymorphic enzyme CYP2D6. Individuals with deficient CYP2D6 activity, known as poor metabolizers (PMs), exhibit altered pharmacokinetic profiles of venlafaxine and its metabolites compared to those with normal enzyme function, or extensive metabolizers (EMs). The metabolic cascade leading to Tridesmethylvenlafaxine (N,N,O-tridesmethylvenlafaxine) involves multiple enzymatic steps, with CYP2D6 playing a crucial role in the initial and subsequent biotransformations.
This guide will explore the metabolic pathway of venlafaxine, detail the influence of CYP2D6 status on the levels of precursor metabolites, and, based on this evidence, project the likely impact on this compound concentrations. Detailed experimental protocols for phenotyping and metabolite quantification are also provided.
Venlafaxine Metabolic Pathway and the Role of CYP2D6
Venlafaxine undergoes complex metabolism primarily through two pathways: O-demethylation and N-demethylation.
-
O-demethylation: This is the major metabolic route, predominantly catalyzed by CYP2D6 , leading to the formation of the pharmacologically active metabolite O-desmethylvenlafaxine (ODV)[1][2].
-
N-demethylation: A minor pathway mediated by CYP3A4 and CYP2C19 results in the formation of N-desmethylvenlafaxine (NDV)[3].
These primary metabolites are further metabolized. ODV and NDV can be converted to N,O-didesmethylvenlafaxine (DDV). The formation of DDV from NDV is influenced by CYP2D6 activity. Finally, DDV can be metabolized to This compound .
In CYP2D6 poor metabolizers , the O-demethylation of venlafaxine to ODV is significantly reduced. This leads to higher plasma concentrations of the parent drug, venlafaxine, and lower concentrations of ODV[1][2]. Consequently, the metabolic flux may be shunted towards the N-demethylation pathway, potentially leading to initially higher concentrations of NDV. However, the subsequent conversion of NDV to DDV is also partially dependent on CYP2D6.
Given this pathway, it is hypothesized that the overall formation of downstream metabolites, including this compound, would be reduced in CYP2D6 poor metabolizers compared to extensive metabolizers due to the bottleneck in the primary O-demethylation step and the partial reliance of subsequent steps on CYP2D6.
Quantitative Data Summary
Direct quantitative data comparing this compound levels in CYP2D6 poor versus extensive metabolizers is not available in the current body of scientific literature. Research has predominantly focused on the pharmacokinetics of venlafaxine and its primary active metabolite, O-desmethylvenlafaxine. The table below summarizes the well-documented differences in the precursor metabolites between the two groups.
| Analyte | CYP2D6 Poor Metabolizers (PM) | CYP2D6 Extensive Metabolizers (EM) | Key Findings |
| Venlafaxine (Parent Drug) | Significantly Higher Plasma Concentrations | Normal Plasma Concentrations | Reduced clearance in PMs leads to accumulation. |
| O-desmethylvenlafaxine (ODV) | Significantly Lower Plasma Concentrations | Normal Plasma Concentrations | Impaired formation from venlafaxine in PMs. |
| N-desmethylvenlafaxine (NDV) | Potentially Higher Initial Concentrations | Normal Concentrations | Metabolism may shift towards this minor pathway in PMs. |
| N,O-didesmethylvenlafaxine (DDV) | Likely Lower Concentrations | Normal Concentrations | Formation from both ODV and NDV is impacted by reduced CYP2D6 activity. |
| This compound | Hypothesized to be Lower | Expected to be Higher | No direct studies with quantitative data are currently available. |
Experimental Protocols
The following sections describe the methodologies typically employed in studies investigating the pharmacogenetics of venlafaxine metabolism.
CYP2D6 Genotyping
To determine the metabolizer status of individuals, genotyping of the CYP2D6 gene is performed.
-
DNA Extraction: Genomic DNA is isolated from whole blood samples using commercially available DNA extraction kits.
-
Genotyping Assay: A variety of methods can be used, including polymerase chain reaction-restriction fragment length polymorphism (PCR-RFLP), allele-specific PCR, or microarray-based techniques. These assays are designed to detect common CYP2D6 alleles associated with poor metabolizer status (e.g., *3, *4, *5, *6) and those associated with extensive or ultrarapid metabolism.
-
Phenotype Assignment: Based on the identified genotype, individuals are classified into different metabolizer categories:
-
Poor Metabolizers (PMs): Carry two non-functional alleles.
-
Intermediate Metabolizers (IMs): Carry one reduced-function and one non-functional allele, or two reduced-function alleles.
-
Extensive Metabolizers (EMs): Carry two functional alleles.
-
Ultrarapid Metabolizers (UMs): Carry multiple copies of functional alleles.
-
Quantification of Venlafaxine and its Metabolites
The analysis of venlafaxine and its metabolites in biological matrices like plasma or serum is typically performed using chromatographic methods coupled with mass spectrometry.
-
Sample Preparation:
-
Plasma or serum samples are collected from subjects at specified time points after drug administration.
-
An internal standard (e.g., a deuterated analog of venlafaxine) is added to each sample.
-
Proteins are precipitated using a solvent like acetonitrile.
-
The supernatant is then subjected to liquid-liquid extraction or solid-phase extraction to isolate the analytes of interest[4].
-
-
Chromatographic Separation:
-
The extracted samples are injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
The analytes are separated on a C18 reversed-phase column using a mobile phase gradient, typically consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol)[5][6].
-
-
Mass Spectrometric Detection:
-
The eluent from the chromatography column is introduced into a tandem mass spectrometer (MS/MS).
-
The analytes are ionized using electrospray ionization (ESI) in positive ion mode.
-
Quantification is achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for venlafaxine and each of its metabolites are monitored[6][7].
-
-
Data Analysis:
-
Calibration curves are constructed using known concentrations of analytical standards.
-
The concentrations of the analytes in the study samples are determined by comparing their peak area ratios to the internal standard against the calibration curve.
-
Visualizations
Venlafaxine Metabolic Pathway
Caption: Metabolic pathway of venlafaxine highlighting the key enzymes.
Experimental Workflow for Pharmacogenetic Study
Caption: Generalized workflow for a venlafaxine pharmacogenetic study.
References
- 1. Venlafaxine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. [Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of venlafaxine and O-desmethylvenlafaxine in dried blood spots for TDM purposes, using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sysrevpharm.org [sysrevpharm.org]
The Role of CYP450 Isozymes in the Formation of Tridesmethylvenlafaxine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the roles of different Cytochrome P450 (CYP450) isozymes in the metabolic formation of tridesmethylvenlafaxine, a tertiary metabolite of the antidepressant venlafaxine. Understanding the specific contributions of each isozyme is crucial for predicting drug-drug interactions, assessing patient variability in drug response, and optimizing drug development processes.
Metabolic Pathway of Venlafaxine to this compound
Venlafaxine undergoes extensive metabolism primarily by CYP450 enzymes. The pathway to this compound involves a series of demethylation steps. Initially, venlafaxine is metabolized to O-desmethylvenlafaxine (ODV) and N-desmethylvenlafaxine (NDV). These primary metabolites are then further metabolized to a common intermediate, N,O-didesmethylvenlafaxine. Finally, N,O-didesmethylvenlafaxine is converted to N,N,O-tridesmethylvenlafaxine.[1]
The key CYP450 isozymes involved in the metabolism of venlafaxine and its desmethylated metabolites are CYP2D6, CYP2C19, and CYP3A4.[1][2] While the roles of these enzymes in the initial demethylation steps of venlafaxine are well-documented, specific quantitative data on their efficiency in the final conversion to this compound is limited in the current scientific literature.
Metabolic pathway of venlafaxine to this compound.
Comparative Performance of CYP450 Isozymes
| CYP450 Isozyme | Role in Venlafaxine Metabolism | Known Contribution to Precursor Formation | Implied Role in this compound Formation |
| CYP2D6 | Major enzyme in O-demethylation of venlafaxine.[2] | Metabolizes N-desmethylvenlafaxine to N,O-didesmethylvenlafaxine.[1] | Likely involved in the final demethylation step, although its relative contribution is not quantified. |
| CYP2C19 | Involved in both O- and N-demethylation of venlafaxine.[1][2] | Metabolizes both O-desmethylvenlafaxine and N-desmethylvenlafaxine to N,O-didesmethylvenlafaxine.[1][3] | Potentially a key contributor to this compound formation due to its role in metabolizing both precursor pathways. |
| CYP3A4 | Primarily involved in the N-demethylation of venlafaxine.[1][2] | Metabolizes O-desmethylvenlafaxine to N,O-didesmethylvenlafaxine.[1][3] | Expected to play a role in the final metabolic step, consistent with its broad substrate specificity. |
Note: The table above summarizes the established roles of the isozymes in the overall metabolic cascade of venlafaxine. The implied role in this compound formation is based on the known metabolism of its immediate precursor, N,O-didesmethylvenlafaxine, by these enzymes. Further research is required to determine the specific kinetic parameters (Km and Vmax) for this final conversion.
Experimental Protocols
The following outlines a general methodology for an in vitro experiment designed to determine the kinetic parameters of this compound formation by different CYP450 isozymes.
Objective: To determine the Michaelis-Menten constants (Km and Vmax) for the formation of this compound from N,O-didesmethylvenlafaxine by individual recombinant human CYP450 isozymes (CYP2D6, CYP2C19, and CYP3A4).
Materials:
-
Recombinant human CYP450 isozymes (CYP2D6, CYP2C19, CYP3A4) co-expressed with NADPH-cytochrome P450 reductase in a suitable expression system (e.g., baculovirus-infected insect cells).
-
N,O-didesmethylvenlafaxine (substrate).
-
This compound (analytical standard).
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).
-
Phosphate buffer (pH 7.4).
-
Acetonitrile or other suitable organic solvent for quenching the reaction and sample preparation.
-
LC-MS/MS system for metabolite quantification.
Experimental Workflow:
In vitro metabolism experimental workflow.
Procedure:
-
Reaction Mixture Preparation: In separate microcentrifuge tubes, combine the recombinant CYP450 isozyme, phosphate buffer, and a range of N,O-didesmethylvenlafaxine concentrations.
-
Pre-incubation: Pre-incubate the reaction mixtures at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to each tube.
-
Incubation: Incubate the reactions at 37°C for a predetermined time, ensuring that the reaction rate is linear during this period.
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the proteins and halt enzymatic activity.
-
Sample Preparation: Centrifuge the tubes to pellet the precipitated protein. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the amount of this compound formed in each sample using a validated LC-MS/MS method with a standard curve prepared with the analytical standard.
-
Data Analysis: Plot the initial reaction velocity (rate of this compound formation) against the substrate concentration. Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values for each CYP450 isozyme.
Conclusion
The formation of this compound is a multi-step process involving several CYP450 isozymes. While CYP2D6, CYP2C19, and CYP3A4 are all implicated in the metabolic pathway leading to this tertiary metabolite, a direct quantitative comparison of their efficiency in the final conversion step is currently lacking in the scientific literature. The experimental protocol outlined in this guide provides a framework for researchers to conduct in vitro studies to elucidate the specific contributions of each isozyme. Such data would be invaluable for refining pharmacokinetic models, predicting drug interaction potential, and advancing the personalized medicine approach for patients treated with venlafaxine.
References
Tridesmethylvenlafaxine: A Comparative Analysis of its Potency at Serotonin and Norepinephrine Transporters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of venlafaxine and its metabolites, including the terminal metabolite tridesmethylvenlafaxine, for the serotonin transporter (SERT) and the norepinephrine transporter (NET). The information is compiled from preclinical research data to offer an objective overview for researchers and professionals in drug development.
Introduction
Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) widely prescribed for the treatment of major depressive disorder, anxiety disorders, and other mood-related conditions. Its therapeutic effects are primarily attributed to the inhibition of SERT and NET, which increases the synaptic availability of serotonin and norepinephrine. Venlafaxine undergoes extensive metabolism in the liver, leading to the formation of several metabolites. Understanding the pharmacological activity of these metabolites is crucial for a comprehensive understanding of venlafaxine's overall clinical profile. This guide focuses on the relative potency of venlafaxine and its metabolites at SERT and NET, with a particular interest in the terminal metabolite, this compound.
Metabolic Pathway of Venlafaxine
Venlafaxine is metabolized through a series of demethylation steps primarily mediated by cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4. The major metabolic pathway involves O-demethylation to form O-desmethylvenlafaxine (ODV), an active metabolite with a pharmacological profile similar to the parent drug. Venlafaxine is also N-demethylated to N-desmethylvenlafaxine (NDV). These primary metabolites can undergo further demethylation to form N,O-didesmethylvenlafaxine (NODV), which is subsequently metabolized to the terminal metabolite, N,N,O-tridesmethylvenlafaxine.
Comparative Binding Affinities at SERT and NET
The relative potency of a compound at a specific transporter is typically determined by its binding affinity, often expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The following table summarizes the in vitro binding affinities of venlafaxine and its major metabolites for the human serotonin transporter (hSERT) and human norepinephrine transporter (hNET).
| Compound | hSERT Ki (nM) | hNET Ki (nM) | SERT/NET Selectivity Ratio |
| Venlafaxine | 82 | 2480 | 30.2 |
| O-desmethylvenlafaxine (ODV) | 33 | 530 | 16.1 |
| N-desmethylvenlafaxine (NDV) | 1400 | >10,000 | >7.1 |
| N,O-didesmethylvenlafaxine (NODV) | 2300 | >10,000 | >4.3 |
| This compound | Data Not Available | Data Not Available | Data Not Available |
Data Presentation: The data presented in the table above is derived from a study by Bymaster et al. (2001), which utilized radioligand binding assays with membranes from cells expressing the human transporters.
Note: Extensive literature searches did not yield specific binding affinity data for this compound at either SERT or NET. This suggests that the terminal metabolite may have significantly lower affinity for these transporters compared to its precursors or is considered pharmacologically inactive in this regard.
Experimental Protocols
The binding affinities presented in this guide were determined using in vitro radioligand binding assays. The following is a representative protocol for such an assay, based on common methodologies in the field.
Radioligand Binding Assay for SERT and NET
Objective: To determine the binding affinity (Ki) of test compounds for the human serotonin transporter (SERT) and norepinephrine transporter (NET).
Materials:
-
Cell membranes prepared from cell lines stably expressing either hSERT or hNET.
-
Radioligands: [³H]citalopram for SERT and [³H]nisoxetine for NET.
-
Test compounds: Venlafaxine and its metabolites.
-
Assay buffer: Typically a Tris-based buffer containing salts (e.g., NaCl, KCl).
-
Wash buffer: Cold assay buffer.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Cell membranes expressing the target transporter are thawed and diluted in assay buffer to a specific protein concentration.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, the radioligand at a fixed concentration (usually near its Kd value), and varying concentrations of the unlabeled test compound.
-
Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand. The filters are then washed with cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value for each test compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Discussion and Conclusion
The available data indicates that venlafaxine and its primary active metabolite, O-desmethylvenlafaxine (ODV), are potent inhibitors of both the serotonin and norepinephrine transporters. ODV, in fact, exhibits a slightly higher affinity for both transporters compared to the parent compound. The N-demethylated and N,O-didesmethylated metabolites show significantly reduced affinity for both SERT and NET, suggesting a diminished role in the overall pharmacological effect of venlafaxine.
Crucially, there is a lack of published data on the binding affinity of the terminal metabolite, this compound, at SERT and NET. Based on the trend of decreasing affinity with successive demethylation steps, it is plausible to hypothesize that this compound possesses negligible affinity for these monoamine transporters. However, without direct experimental evidence, this remains a supposition.
For researchers in drug development, the focus on the parent drug and its primary active metabolite, ODV, appears to be the most relevant for understanding the therapeutic actions and potential drug-drug interactions of venlafaxine related to SERT and NET inhibition. Further studies would be necessary to definitively characterize the pharmacological profile of this compound and confirm its relative inactivity at these key transporters.
Safety Operating Guide
Proper Disposal of Tridesmethylvenlafaxine: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of tridesmethylvenlafaxine in a laboratory setting. The following procedures are based on established guidelines for chemical waste management and are intended to ensure the safety of laboratory personnel and the protection of the environment.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). While PubChem data suggests that this compound is not reported to meet GHS hazard criteria, it is prudent to treat all research chemicals with a degree of caution.[1]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation.
-
Spill Response: In case of a spill, isolate the area and prevent the powder from becoming airborne. Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed container for disposal.
II. Step-by-Step Disposal Protocol
Step 1: Hazard Assessment
The first critical step is to determine if the this compound waste is hazardous or non-hazardous according to the Environmental Protection Agency (EPA) regulations.
-
Review Available Data: Consult all available information for this compound, including any internal safety data and literature. The PubChem database indicates it does not meet GHS hazard criteria.[1]
-
Assess Hazardous Characteristics: Evaluate the waste against the four EPA characteristics of hazardous waste:
-
Ignitability: Is the waste a liquid with a flashpoint less than 60°C (140°F)? Is it a solid that can cause fire through friction, absorption of moisture, or spontaneous chemical changes?
-
Corrosivity: Is the waste aqueous and have a pH less than or equal to 2, or greater than or equal to 12.5? Does it corrode steel?
-
Reactivity: Is the waste unstable, does it react violently with water, or does it form toxic gases when mixed with water?
-
Toxicity: Does the waste contain any of the contaminants listed in 40 CFR 261.24 at a concentration above the regulatory limit?
-
-
Check EPA Listed Wastes: Determine if the waste is on the EPA's F, K, P, or U lists of hazardous wastes. Unused research chemicals could potentially fall under the P or U lists if they are discarded commercial chemical products.
Step 2: Waste Segregation and Collection
Proper segregation is key to safe and compliant disposal.
-
Dedicated Waste Container: Use a dedicated, properly labeled, and sealed container for this compound waste. The container must be compatible with the chemical.
-
Labeling: The label should clearly state "Hazardous Waste" (or "Non-Hazardous Waste" if confirmed), the full chemical name "this compound," and the approximate quantity.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
Step 3: Storage
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Containment: Store the waste container in secondary containment to prevent spills.
-
Closure: Keep the container securely closed at all times, except when adding waste.
Step 4: Disposal
-
Non-Hazardous Waste: If the hazard assessment confidently determines the waste to be non-hazardous, it may be permissible to dispose of it in the regular trash (for solids) or down the drain with copious amounts of water (for aqueous solutions), subject to your institution's specific policies. However, given the lack of specific data for this compound, treating it as hazardous waste is the more prudent approach.
-
Hazardous Waste: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. They will coordinate with a licensed hazardous waste disposal company for proper treatment, which typically involves incineration.
III. Quantitative Disposal Data
The following table summarizes general quantitative limits for hazardous waste accumulation in a laboratory setting, as stipulated by the EPA. These are not specific to this compound but provide a general framework for laboratory waste management.
| Parameter | Limit | Regulation |
| Maximum Volume of Hazardous Waste in SAA | 55 gallons | 40 CFR 262.15 |
| Maximum Amount of Acutely Hazardous Waste (P-listed) in SAA | 1 quart (liquid) or 1 kg (solid) | 40 CFR 262.15 |
| pH for Corrosivity Characteristic | ≤ 2 or ≥ 12.5 | 40 CFR 261.22 |
| Flashpoint for Ignitability Characteristic (liquids) | < 60°C (140°F) | 40 CFR 261.21 |
IV. Experimental Protocols Cited
The disposal procedures outlined in this document are based on standard laboratory chemical waste management protocols and do not involve specific experimental methodologies for this compound. The core "experiment" is the hazard assessment, which is a procedural evaluation against established regulatory criteria.
V. Visualizing the Disposal Workflow
The following diagrams illustrate the key decision-making and procedural workflows for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Caption: Chemical waste segregation in the laboratory.
References
Essential Safety and Handling Protocols for Tridesmethylvenlafaxine
Personal Protective Equipment (PPE)
Consistent with safe laboratory practices for handling pharmaceutical compounds of unknown potency, a comprehensive approach to personal protection is necessary. The following table summarizes the recommended PPE for handling Tridesmethylvenlafaxine.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be required for supplementary protection.[1] | To protect against splashes, dust, and aerosols. |
| Skin Protection | Impervious protective clothing, such as a lab coat.[2] | To prevent skin contact with the compound. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Double gloving is recommended if there is a potential for leaking or splashing.[3] | To prevent dermal absorption of the compound. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when handling the powder form, especially if dust generation is likely.[1][4] | To prevent inhalation of airborne particles. |
Operational Plan for Handling
Safe handling of this compound involves a systematic approach from preparation to disposal to minimize exposure risk.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood or a Class II Biosafety Cabinet, to minimize inhalation exposure.[5]
-
Use of containment systems like glove boxes may be appropriate for handling larger quantities or for procedures with a high potential for aerosol generation.
Work Practices:
-
Minimize the generation of dust when handling the solid form.[4]
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[1]
-
Wash hands thoroughly with soap and water before and after handling the compound, and before leaving the laboratory.[2]
-
Do not eat, drink, or smoke in areas where the compound is handled.[2]
Spill Management:
-
In case of a spill, evacuate non-essential personnel from the area.[4]
-
Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
For minor spills of solid material, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a sealed container for disposal.[1] A vacuum cleaner must be fitted with a HEPA filter.[1]
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.
-
Clean the spill area thoroughly with a suitable detergent and water.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and potential harm to others.
Waste Characterization:
-
While this compound is not currently classified as a hazardous waste under RCRA, it is prudent to manage it as a chemical waste.[6] Many pharmaceutical compounds, when discarded, are considered hazardous waste.[6]
Disposal Procedures:
-
Unused Compound: Do not dispose of down the drain or in the regular trash.[7][8] The preferred method of disposal is through a licensed hazardous waste disposal company.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, bench paper, and pipette tips, should be collected in a designated, sealed waste container and disposed of as chemical waste.
-
Empty Containers: Empty containers may retain residual material and should be disposed of as chemical waste.[1] Do not reuse empty containers.
Experimental Workflow for Safe Handling
The following diagram outlines the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
